molecular formula C9H12BrN3O B581448 5-Amino-3-bromo-2-morpholinopyridine CAS No. 1215932-56-1

5-Amino-3-bromo-2-morpholinopyridine

Cat. No.: B581448
CAS No.: 1215932-56-1
M. Wt: 258.119
InChI Key: LHELECNPYPJWHD-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-morpholinopyridine (CAS 1215932-56-1) is a high-purity chemical building block supplied with a minimum purity of 98% . This compound features a molecular formula of C9H12BrN3O and a molecular weight of 258.12 g/mol . Its structure incorporates both an amino group and a bromine atom on its pyridine ring, making it a versatile intermediate for further functionalization through cross-coupling reactions and nucleophilic substitutions. Compounds within the morpholinopyridine class are recognized for their significant value in medicinal chemistry and drug discovery research. Specifically, analogous 2-morpholinopyridine structures have been identified as key intermediates in the synthesis of inhibitors for kinases such as TBK1 and IKKε, which are relevant targets in metabolic disease and inflammation research . The reactive bromine handle on this scaffold allows researchers to efficiently explore structure-activity relationships (SAR) by introducing diverse substituents via palladium-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig amination reactions . This product is intended for research purposes as a synthetic intermediate. It is typically supplied as a solid powder and should be stored dry and dark at 0 - 4 °C for short-term or -20 °C for long-term preservation . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHELECNPYPJWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742678
Record name 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215932-56-1
Record name 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-3-bromo-2-morpholinopyridine (CAS 1215932-56-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-bromo-2-morpholinopyridine, a key building block for pharmaceutical research and development. The document elucidates the compound's structural features, physicochemical properties, and proposes a detailed, rational synthetic pathway. Furthermore, it delves into the potential reactivity of this molecule, explores its significance in medicinal chemistry based on its constituent pharmacophores, and outlines robust analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics, leveraging the unique chemical space offered by this substituted aminopyridine.

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its derivatives, particularly aminopyridines, are recognized for their diverse pharmacological activities, including their roles as potassium channel blockers and their applications in treating neurological disorders.[2][3] The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3]

This compound emerges as a compound of significant interest due to the unique combination of its functional groups: a nucleophilic amino group, a synthetically versatile bromine atom, and a morpholine moiety. The morpholine ring is a privileged structure in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and provide specific interactions with biological targets.[4][5][6] This guide will provide a deep dive into the chemical attributes and synthetic accessibility of this valuable research chemical.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry and drug design programs.

PropertyValue
CAS Number 1215932-56-1
Molecular Formula C₉H₁₂BrN₃O
Molecular Weight 258.12 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Predicted pKa The aminopyridine nitrogen will have a basic pKa, influenced by the electronic effects of the other substituents.
Predicted logP The presence of the morpholine and amino groups will influence the lipophilicity, which can be predicted using computational models.

Proposed Synthetic Pathway and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2,3-dichloro-5-aminopyridine or a protected variant as a key intermediate. The morpholine moiety can be installed via nucleophilic substitution of the chlorine atom at the 2-position, which is highly activated towards SₙAr due to its proximity to the ring nitrogen.

G Target This compound Intermediate1 Nucleophilic Aromatic Substitution Target->Intermediate1 Precursor 2-Chloro-3-bromo-5-aminopyridine + Morpholine Intermediate1->Precursor

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitropyridine

This synthesis starts from the commercially available 2-hydroxypyridine. Nitration followed by chlorination provides the key di-substituted pyridine intermediate.

  • Nitration: To a solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, the reaction mixture is stirred for several hours and then carefully poured onto ice.

  • The precipitated 2-hydroxy-5-nitropyridine is collected by filtration, washed with water, and dried.

  • Chlorination: The 2-hydroxy-5-nitropyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloro-5-nitropyridine.

Step 2: Bromination of 2-Chloro-5-nitropyridine

The electron-withdrawing nitro group directs the electrophilic bromination to the 3-position.

  • To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., fuming sulfuric acid or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

  • The reaction is typically carried out at an elevated temperature to facilitate the reaction.

  • Upon completion, the reaction mixture is worked up to isolate 2-chloro-3-bromo-5-nitropyridine.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, providing the key precursor for the final step.

  • The 2-chloro-3-bromo-5-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate.

  • A reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is used to reduce the nitro group to an amine.

  • After the reaction is complete, the product, 5-amino-2-chloro-3-bromopyridine, is isolated and purified.

Step 4: Nucleophilic Aromatic Substitution with Morpholine

This final step introduces the morpholine moiety.

  • A solution of 5-amino-2-chloro-3-bromopyridine and an excess of morpholine in a suitable solvent (e.g., ethanol, NMP, or DMF) is heated. Microwave irradiation can significantly accelerate this type of reaction.[7]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield this compound.

G Start 2-Hydroxypyridine Step1 Nitration & Chlorination Start->Step1 Intermediate1 2-Chloro-5-nitropyridine Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 2-Chloro-3-bromo-5-nitropyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 5-Amino-2-chloro-3-bromopyridine Step3->Intermediate3 Step4 SₙAr with Morpholine Intermediate3->Step4 Final This compound Step4->Final

Reactivity and Potential for Further Derivatization

This compound is a versatile scaffold for further chemical modifications, primarily through reactions involving the amino and bromo substituents.

  • Amino Group: The amino group at the 5-position can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. This allows for the introduction of a wide range of functional groups.

  • Bromo Group: The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This provides a powerful tool for constructing carbon-carbon and carbon-nitrogen bonds. The reactivity of the bromine is influenced by the electronic nature of the other substituents on the pyridine ring.[8]

G Core This compound Amino_Reactions Acylation Alkylation Diazotization Core->Amino_Reactions Amino Group Reactivity Bromo_Reactions Suzuki Coupling Stille Coupling Buchwald-Hartwig Amination Core->Bromo_Reactions Bromo Group Reactivity

Analytical Characterization

Robust analytical techniques are crucial for confirming the identity and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR The spectrum would show distinct signals for the aromatic protons on the pyridine ring, the protons of the morpholine ring, and the protons of the amino group. The chemical shifts and coupling constants would be consistent with the proposed structure.
¹³C NMR The spectrum would display the expected number of carbon signals corresponding to the pyridine and morpholine rings. The chemical shifts would be influenced by the attached functional groups.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of the compound (258.12 g/mol ). The isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and C-O stretching of the morpholine ether linkage.
High-Performance Liquid Chromatography (HPLC) HPLC analysis would be used to assess the purity of the compound. A single major peak would indicate a high degree of purity.

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in this compound suggest its potential as a valuable scaffold in the development of new therapeutic agents.

  • Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. The morpholine group can be used to target the solvent-exposed region of the ATP-binding pocket of many kinases, enhancing both potency and selectivity.

  • Central Nervous System (CNS) Agents: Aminopyridines are known to modulate the activity of ion channels in the CNS.[2] The morpholine moiety can improve the blood-brain barrier permeability of a molecule, making this scaffold attractive for the development of drugs targeting neurological disorders.

  • Antimicrobial and Antiprotozoal Agents: Aminopyridine derivatives have shown promise as antimicrobial and antiprotozoal agents.[3] The ability to further functionalize this scaffold allows for the exploration of new chemical space in the search for novel anti-infective drugs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed chemical building block with significant potential in pharmaceutical research. Its unique combination of a reactive aminopyridine core, a versatile bromine handle for cross-coupling reactions, and a property-enhancing morpholine moiety makes it an attractive starting point for the synthesis of diverse compound libraries. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its potential for further derivatization, and its likely applications in drug discovery. By leveraging the information presented herein, researchers can effectively incorporate this valuable intermediate into their synthetic strategies to accelerate the development of novel and impactful therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel 3-Amino-5-bromopyridine Derivatives.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC - PubMed Central.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Health Risks.
  • Pharmacological activity of morpholino compound. (n.d.). PubMed.
  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.
  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (n.d.).
  • Preparation method of 2-morpholinyl-substituted pyrimidine compounds. (n.d.).
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (n.d.). Taylor & Francis Online.

Sources

Spectroscopic Profile of 5-Amino-3-bromo-2-morpholinopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Amino-3-bromo-2-morpholinopyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes information from closely related analogs and fundamental spectroscopic principles to present a predictive yet scientifically grounded spectroscopic profile. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound, with its distinct functional groups—a pyridine ring, an amino group, a bromine atom, and a morpholino substituent—give rise to a unique spectroscopic fingerprint. The following sections detail the anticipated features in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on data from analogous compounds, such as 5-Bromo-3-(morpholin-4-yl)pyridine[1].

1.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the morpholino group protons, and the amino group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyridine-H4~7.5 - 7.8d~2.0The downfield shift is due to the deshielding effect of the adjacent nitrogen and bromine.
Pyridine-H6~7.9 - 8.2d~2.0The proximity to the ring nitrogen results in a downfield chemical shift.
Morpholino-CH₂N~3.1 - 3.4t~4.8Protons on the carbons adjacent to the nitrogen of the morpholine ring.
Morpholino-CH₂O~3.7 - 3.9t~4.8Protons on the carbons adjacent to the oxygen of the morpholine ring.
Amino-NH₂~4.5 - 5.5br s-The chemical shift can vary depending on the solvent and concentration; signal may be broad.

1.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Pyridine-C2~158 - 162Attached to the morpholino group.
Pyridine-C3~110 - 115Attached to the bromine atom.
Pyridine-C4~135 - 140
Pyridine-C5~140 - 145Attached to the amino group.
Pyridine-C6~145 - 150
Morpholino-CH₂N~50 - 55
Morpholino-CH₂O~65 - 70
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁BrN₄O), the expected molecular weight is approximately 270.02 g/mol .

1.2.1. Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) and a peak for the isotopic variant with ⁸¹Br (M+2) should be observed with nearly equal intensity, a characteristic signature of a monobrominated compound.

  • [M]⁺: m/z ≈ 270

  • [M+2]⁺: m/z ≈ 272

Key fragmentation pathways may involve the loss of the morpholino group or parts of it.

M [M]⁺˙ m/z = 270/272 F1 Loss of C₄H₈NO m/z = 184/186 M->F1 - C₄H₈NO F2 Loss of Br m/z = 191 M->F2 - Br

Caption: Predicted key fragmentations of this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium, two bands
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C, C=N Stretch (Pyridine)1550 - 1650Medium to Strong
N-H Bend (Amino)1600 - 1650Medium
C-O Stretch (Ether)1050 - 1150Strong
C-Br Stretch500 - 600Medium to Strong

The presence of two distinct bands in the N-H stretching region would be characteristic of a primary amine[2].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit characteristic absorption bands in the UV region. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transitions of the pyridine ring. The expected λmax would be in the range of 250-300 nm[3].

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and the M+2 peak. Analyze the fragmentation pattern to support the proposed structure.

IR Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

cluster_0 Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR IR Spectroscopy (ATR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data UV->Data Structure Structural Elucidation and Confirmation Data->Structure

Caption: A general workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, while based on sound scientific principles and data from analogous structures, should be confirmed by experimental analysis. The protocols provided herein offer a solid foundation for researchers to acquire and interpret the necessary data for the unambiguous identification and characterization of this compound.

References

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.
  • INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH.
  • 5-Amino-2-bromo-3-methylpyridine - Optional[
  • 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - ChemicalBook.
  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals.
  • 3-Amino-5-bromo-2-iodopyridine - PMC - NIH.
  • 2-Amino-3-bromo-5-fluoropyridine (Synonyms: 3-Bromo-5-fluoro-2-pyridinamine).
  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine - Bulgarian Chemical Communic

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Amino-3-bromo-2-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-3-bromo-2-morpholinopyridine is a substituted pyridine derivative incorporating a morpholine moiety, a common scaffold in medicinal chemistry. While the precise mechanism of action for this specific molecule is not yet defined in peer-reviewed literature, its structural components—the aminopyridine core and the morpholine ring—are present in numerous biologically active agents. Pyridine derivatives are foundational to a wide array of pharmaceuticals, and the morpholine group is a well-established pharmacophore known to improve pharmacokinetic properties and confer specific binding interactions.[1][2] This guide provides a comprehensive framework for drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this compound. We will present a plausible, data-inferred hypothetical mechanism centered on kinase inhibition and outline a rigorous, multi-stage experimental workflow designed to identify its molecular target, validate its cellular activity, and confirm its downstream signaling effects.

Part 1: A Hypothesis-Driven Approach to the Mechanism of Action

Given the absence of direct evidence, a logical starting point is to formulate a hypothesis based on the known activities of structurally related compounds. The 2-morpholinopyridine scaffold is a key feature in a known potent, non-nucleoside adenosine kinase (AK) inhibitor, suggesting that kinase inhibition is a highly plausible mechanism for this compound.[3] Kinases are a large family of druggable enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Proposed Mechanism: Inhibition of a Serine/Threonine Kinase

We hypothesize that this compound acts as a Type I ATP-competitive inhibitor of a specific serine/threonine kinase. In this model, the compound occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream protein substrates. The aminopyridine core likely forms key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors, while the morpholine and bromo-substituents could provide additional interactions that confer potency and selectivity. This inhibition would disrupt a critical signaling pathway, leading to a measurable cellular phenotype, such as apoptosis or cell cycle arrest.

G cluster_0 Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Kinase_X Kinase X (Active) Growth_Factor_Receptor->Kinase_X Activates Compound 5-Amino-3-bromo- 2-morpholinopyridine Compound->Kinase_X Inhibits Kinase_X_Inactive Kinase X (Inactive) Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Blocked_Response Blocked Cellular Response

Caption: Proposed kinase inhibition signaling pathway for the compound.

Part 2: A Phased Experimental Guide for MoA Deconvolution

This section provides a self-validating, logical workflow to rigorously test the proposed hypothesis and definitively establish the compound's mechanism of action.

Phase 1: Target Identification and Initial Validation

The primary objective is to identify the direct molecular binding partner(s) of the compound. A multi-pronged approach using both phenotypic and target-agnostic methods is recommended for comprehensiveness.

  • Phenotypic Screening:

    • Objective: To identify a cellular context where the compound elicits a strong, measurable phenotype.

    • Protocol:

      • Select a diverse panel of human cancer cell lines (e.g., NCI-60).

      • Treat cells with a dose-response curve of this compound (e.g., 10 nM to 100 µM) for 72 hours.

      • Measure cell viability using a reagent such as CellTiter-Glo®.

      • Analysis: Identify the most sensitive cell line(s) (lowest GI50) to serve as the primary model system for subsequent experiments.

  • Affinity-Capture Mass Spectrometry:

    • Objective: To physically isolate the compound's binding partners from a cell lysate.

    • Protocol:

      • Synthesize a derivative of the compound with a linker arm suitable for immobilization (e.g., an amino-linker for NHS-activated sepharose beads).

      • Incubate the immobilized compound with lysate from the sensitive cell line identified in the phenotypic screen.

      • Wash the beads extensively to remove non-specific binders.

      • Elute bound proteins and identify them using LC-MS/MS.

      • Analysis: Candidate targets are proteins that are significantly enriched in the compound pulldown compared to a control (beads only).

G Start Start: Identify Sensitive Cell Line Lysate Prepare Cell Lysate Start->Lysate Incubate Incubate Lysate with Resin Lysate->Incubate Immobilize Immobilize Compound on Affinity Resin Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute LCMS Identify Proteins by LC-MS/MS Elute->LCMS End End: Candidate Target List LCMS->End

Caption: Experimental workflow for affinity-capture mass spectrometry.

Phase 2: Biochemical and Biophysical Characterization

Once a candidate target (e.g., "Kinase X") is identified, the next step is to quantify the interaction using purified components. This phase provides direct, quantitative evidence of a physical interaction.

  • Objective: To determine the potency (IC50) of the compound against the purified candidate kinase.

  • Protocol (Example using ADP-Glo™ Assay):

    • Prepare a reaction mixture containing purified active Kinase X, its specific substrate peptide, and ATP in kinase buffer.

    • Add varying concentrations of this compound to the reaction wells.

    • Initiate the kinase reaction and incubate at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Measure luminescence on a plate reader.

    • Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

  • Objective: To measure the binding kinetics (K_on, K_off) and affinity (K_D) of the compound to the target protein.

  • Protocol:

    • Immobilize the purified, recombinant Kinase X onto a sensor chip surface.

    • Flow a series of concentrations of the compound across the chip surface (association phase).

    • Flow buffer without the compound across the surface (dissociation phase).

    • Measure the change in the refractive index at the surface in real-time, which corresponds to binding.

    • Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants.

ParameterDescriptionHypothetical ValueTechnique
GI50 50% Growth Inhibition Conc.75 nMCell Viability Assay
IC50 50% Inhibitory Concentration25 nMIn Vitro Kinase Assay
K_D Dissociation Constant40 nMSurface Plasmon Resonance
K_on Association Rate Constant1.5 x 10^5 M^-1s^-1Surface Plasmon Resonance
K_off Dissociation Rate Constant6.0 x 10^-3 s^-1Surface Plasmon Resonance
Table 1: Example quantitative data for hypothetical target "Kinase X".
Phase 3: Cellular Mechanism of Action Validation

The final and most critical phase is to confirm that the compound engages the target in living cells and that this engagement is responsible for the observed cellular phenotype.

  • Objective: To verify that the compound binds to and stabilizes its target protein inside intact cells.

  • Protocol:

    • Treat intact cells from the sensitive line with either the compound or a vehicle control.

    • Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate soluble protein from aggregated protein by centrifugation.

    • Analyze the amount of soluble Kinase X remaining at each temperature by Western Blot or ELISA.

    • Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells, indicating thermal stabilization upon binding.

  • Objective: To confirm that target engagement leads to the inhibition of the downstream signaling pathway.

  • Protocol:

    • Treat sensitive cells with the compound at concentrations around its GI50 value for various time points.

    • Prepare cell lysates.

    • Perform Western Blot analysis using an antibody specific for the phosphorylated form of a known substrate of Kinase X (p-Substrate).

    • Use antibodies for total Kinase X and total Substrate as loading controls.

    • Analysis: A dose- and time-dependent decrease in the p-Substrate signal, with no change in total protein levels, confirms the inhibition of the kinase's cellular activity.

This systematic, multi-faceted approach ensures a high degree of scientific rigor. By progressing from broad, unbiased screening to specific biochemical and cellular validation, researchers can confidently and accurately define the mechanism of action for this compound, paving the way for its further development as a potential therapeutic agent.

References

  • Time information in Pasuruan, ID. (n.d.). Google.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.
  • Chem-Impex. (n.d.). 4-Amino-2-bromopyridine.
  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.
  • (2011).
  • (Patent). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine 97 1072-97-5.
  • Lee, C. H., Jiang, M., Cowart, M., Gfesser, G., Perner, R., Kim, K. H., Gu, Y. G., Williams, M., Jarvis, M. F., Kowaluk, E. A., Stewart, A. O., & Bhagwat, S. S. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.
  • (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • O'DELL, T. B., WILSON, L. R., NAPOLI, M. D., WHITE, H. D., & MIRSKY, J. H. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128, 65-74.
  • (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
  • (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. ChemicalBook.
  • (2015). A review on pharmacological profile of Morpholine derivatives.
  • (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. ResearchGate.
  • (2021). Heterocyclic Letters, 11(3), 447-452.
  • (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Biosynth. (n.d.). 3-Amino-5-bromo-2-chloropyridine | 588729-99-1 | FA15342.
  • Chem-Impex. (n.d.). 3-Amino-5-bromo-2-chloropyridine.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.
  • Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-bromo-2-fluoropyridine 97 884495-22-1.
  • (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

Sources

An In-depth Technical Guide to the Purity Analysis of 5-Amino-3-bromo-2-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final product.[1] This guide provides a comprehensive, multi-faceted strategy for the purity analysis of 5-Amino-3-bromo-2-morpholinopyridine, a key heterocyclic building block. We will explore an orthogonal analytical approach, leveraging the strengths of multiple techniques to build a complete and reliable purity profile. This document details field-proven methodologies, including High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Gas Chromatography (GC) for residual solvent analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) for definitive purity assessment. Each section explains the causality behind the chosen methods and provides detailed, actionable protocols intended for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity

This compound is a substituted aminopyridine containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can carry forward through synthetic steps, potentially impacting the final API's stability, efficacy, and safety profile. Regulatory bodies mandate rigorous impurity profiling to ensure that any substance present besides the API is identified and quantified.[2]

This guide advocates for an orthogonal analytical strategy , a best-practice approach where multiple analytical techniques based on different chemical and physical principles are employed. This ensures a comprehensive assessment, as no single method can detect all possible impurities.

Impurity Profiling: Anticipating the Unknown

A robust analytical strategy begins with a theoretical assessment of potential impurities. Based on the structure of this compound, impurities can be categorized as:

  • Process-Related Impurities: Arising from the synthetic route. These include unreacted starting materials (e.g., 3-amino-5-bromopyridine derivatives, morpholine), intermediates, and by-products from side reactions.[3][4]

  • Degradation Products: Formed during storage or handling due to factors like light, heat, oxidation, or hydrolysis. The aminopyridine core can be susceptible to oxidation, while the morpholine ring can undergo ring-opening under certain conditions.

  • Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[5] These are strictly controlled due to their potential toxicity.

Primary Technique: Reversed-Phase HPLC for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][6] A reversed-phase method is ideal for separating the moderately polar main compound from both more polar and less polar impurities.

Rationale for Method Selection

A C18 stationary phase provides excellent hydrophobic retention for the pyridine ring system, while a buffered aqueous-organic mobile phase allows for the fine-tuning of selectivity. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected. UV detection is suitable as the pyridine ring is a strong chromophore.

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 85
      30.0 85
      30.1 10

      | 35.0 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: PDA detector monitoring at 254 nm and 280 nm.

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

Method Validation Strategy

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9][10]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can separate the main peak from impurities and degradation products.Peak purity analysis (using PDA) should show no co-elution.
Linearity To demonstrate a proportional response over a range of concentrations.Correlation coefficient (r²) ≥ 0.999 for the main component.
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked impurities should be within 90.0% - 110.0%.
Precision To assess the method's repeatability and intermediate precision.RSD ≤ 2.0% for replicate injections.
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject into HPLC dissolve->inject separate Gradient Separation (C18 Column) inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area (Purity) integrate->calculate report Purity Report calculate->report Final Report LCMS_Workflow lc_separation LC Separation (MS-Compatible Method) ms1_scan MS1 Full Scan (Accurate Mass of Impurity) lc_separation->ms1_scan ms2_fragmentation Auto MS/MS (Fragmentation Pattern) ms1_scan->ms2_fragmentation formula_gen Generate Molecular Formula (from Accurate Mass) ms1_scan->formula_gen structure_elucidation Elucidate Structure (from Fragments) ms2_fragmentation->structure_elucidation formula_gen->structure_elucidation final_id Confirm Impurity Structure structure_elucidation->final_id

Sources

Methodological & Application

Application Notes and Protocols for 5-Amino-3-bromo-2-morpholinopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, celebrated for its presence in numerous FDA-approved drugs and its capacity to engage in critical biological interactions.[1] The strategic functionalization of this core heterocycle allows for the fine-tuning of physicochemical properties and the exploration of vast chemical space, essential for the iterative process of drug discovery. This guide focuses on a particularly versatile building block, 5-Amino-3-bromo-2-morpholinopyridine, and its application in the synthesis of novel therapeutic agents. While direct literature on this exact molecule is emerging, its utility can be expertly inferred from the well-established chemistry of its structural analogs. The principles and protocols detailed herein are synthesized from extensive research on related aminobromopyridines and morpholinopyridines, providing a robust framework for researchers and drug development professionals.

Compound Profile: this compound

This compound is a trifunctionalized pyridine derivative designed for versatility in synthetic chemistry. Each substituent serves a distinct and strategic purpose, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[2]

  • Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the compound's solubility and pharmacokinetic properties.[1]

  • Bromo Group (C3-position): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the introduction of a wide array of aryl, heteroaryl, and amino moieties to build molecular complexity.

  • Amino Group (C5-position): The primary amino group is a versatile handle for further functionalization. It can be acylated, alkylated, or used in other coupling reactions to explore different chemical vectors and interactions with biological targets.

  • Morpholino Group (C2-position): The morpholine substituent is a common motif in medicinal chemistry, often employed to enhance aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor.

Physicochemical Properties (Estimated)
PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₂BrN₃OProvides the basis for molecular weight and elemental analysis.
Molecular Weight 258.12 g/mol Falls within the "rule of five" guidelines for good oral bioavailability.
Reactivity Centers C-Br bond, NH₂ groupEnables selective and diverse chemical modifications.

Core Applications in Medicinal Chemistry: A Scaffold for Innovation

The true power of this compound lies in its potential as a scaffold for generating libraries of compounds for high-throughput screening and lead optimization. Its trifunctional nature allows for a systematic and combinatorial approach to drug design.

Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[4] The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the kinase hinge region, a structurally conserved part of the ATP-binding site. The morpholino group can provide additional interactions in the solvent-exposed region, while the substituent introduced at the C3-position via cross-coupling can be directed towards the deeper hydrophobic pocket. The development of potent and selective inhibitors of Vaccinia-related kinases (VRK1 and VRK2) has utilized similar aminopyridine scaffolds.[4]

Structure-Activity Relationship (SAR) Studies

This compound is an exemplary tool for systematic SAR exploration. The distinct reactivity of the bromo and amino groups allows for orthogonal chemical modifications. For instance, a library of analogs can be generated by first performing a Suzuki coupling at the C3-position with various boronic acids, followed by acylation of the C5-amino group with a range of carboxylic acids. This approach allows for the independent assessment of how different substituents at these two positions affect biological activity.[2][5]

Synthetic Protocols: Enabling Discovery

The following protocols are generalized methodologies for the two most critical transformations involving this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[6][7][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Objective: To synthesize 3-aryl-5-amino-2-morpholinopyridines.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of the C-Br bond.

Objective: To synthesize 3,5-diamino-2-morpholinopyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Synthetic Utility

To better illustrate the strategic application of this compound, the following diagrams outline its synthetic utility and a potential workflow in a drug discovery context.

G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Diversified Intermediates cluster_3 Further Functionalization (at C5-NH₂) A This compound B Suzuki-Miyaura Coupling (with R¹-B(OH)₂) A->B C Buchwald-Hartwig Amination (with R²R³NH) A->C D Scaffold with Aryl/Heteroaryl Group (R¹) at C3 B->D E Scaffold with Amino Group (NR²R³) at C3 C->E F Acylation, Alkylation, etc. D->F E->F

Caption: Synthetic utility of this compound.

G A Start: this compound B Library Synthesis via Parallel Suzuki & Buchwald-Hartwig Reactions A->B C High-Throughput Screening (HTS) (e.g., Kinase Panel) B->C D Hit Identification C->D E SAR Exploration via C5-NH₂ Modification D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate F->G

Caption: Workflow for drug discovery using the scaffold.

Conclusion and Future Outlook

This compound represents a highly valuable and strategically designed building block for medicinal chemistry. Its trifunctional nature provides multiple avenues for diversification, making it an ideal starting point for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The protocols and applications outlined in this guide, derived from established chemistry of analogous compounds, provide a solid foundation for researchers to unlock the full potential of this versatile scaffold. As the demand for novel and effective drugs continues to grow, the intelligent design of such building blocks will remain a critical component of successful drug discovery programs.

References

  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (n.d.). Google Cloud.
  • Cowart, M., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-8.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-7.
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  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Tetrahedron Letters.
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  • 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. (n.d.). ChemicalBook.
  • Poso, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.
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  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
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  • and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed.
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][9][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-54. Retrieved January 16, 2026, from

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC.
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Application Notes and Protocols for Cross-Coupling Reactions with 5-Amino-3-bromo-2-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Amino-3-bromo-2-morpholinopyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, serves as a privileged structure due to its presence in numerous FDA-approved drugs and biologically active molecules.[1] Its derivatives, particularly aminopyridines, are recognized as low molecular weight, highly functionalized moieties that act as ideal starting points for creating diverse molecular libraries.[2][3]

The compound this compound emerges as a particularly valuable building block. It combines several key features that make it an exceptionally versatile substrate for complex molecule synthesis:

  • Two Points of Diversity: The presence of a nucleophilic amino group at the 5-position and a carbon-bromine bond at the 3-position offers two distinct reactive handles for subsequent functionalization.

  • Modulated Reactivity: The pyridine ring is inherently electron-deficient. However, the strong electron-donating resonance effect of the amino group and the inductive/resonance effects of the morpholino group at the ortho-position significantly increase the electron density of the ring. This electronic modulation profoundly influences the reactivity of the C-Br bond, making it highly amenable to palladium-catalyzed oxidative addition—the crucial first step in most cross-coupling reactions.[4]

  • Favorable Physicochemical Properties: The morpholino group, a common motif in drug candidates, often imparts improved water solubility and favorable pharmacokinetic properties.[5][6][7][8]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into the causal factors behind experimental choices, empowering researchers to leverage this powerful synthetic intermediate effectively.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a robust and widely employed method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[9][10][11] This reaction is of paramount importance for accessing 3-alkynylpyridine derivatives, which are key precursors to valuable heterocyclic systems like azaindoles, prevalent in pharmaceuticals and materials science.[10][11]

Reaction Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper co-catalysts.

  • Palladium Cycle: The cycle initiates with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base (like triethylamine) to form a copper(I) acetylide species.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynylpyridine product and regenerate the active Pd(0) catalyst.[12][13]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br pd0->pd_complex Oxidative Addition oxidative_add Oxidative Addition pd_alkyne_complex Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne_complex Cu-C≡CR pd_complex->pd_alkyne_complex Transmetalation transmetalation Transmetalation pd_alkyne_complex->pd0 pd_alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne_complex->product reductive_elim Reductive Elimination cu_cycle Copper Cycle cu_acetylide Cu-C≡CR alkyne R-C≡CH alkyne->cu_acetylide + CuI, Base base Base (Et₃N) cuI CuI substrate Ar-Br (Substrate)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Optimized Protocol for Sonogashira Coupling

This protocol is adapted from a highly successful procedure developed for the coupling of 2-amino-3-bromopyridines with terminal alkynes, which serves as an excellent model for the target substrate due to its similar electronic and steric properties.[9][10][11]

Table 1: Optimized Reaction Conditions

Parameter Optimal Condition Causality and Insights
Catalyst Pd(CF₃COO)₂ (2.5 mol%) Palladium(II) trifluoroacetate is a reliable precatalyst that is readily reduced in situ to the active Pd(0) species.
Ligand PPh₃ (5.0 mol%) Triphenylphosphine is a cost-effective and robust ligand that stabilizes the palladium catalyst, preventing palladium black precipitation.
Co-catalyst CuI (5.0 mol%) Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which facilitates the crucial transmetalation step.
Base Et₃N (Triethylamine) Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction.
Solvent DMF (N,N-Dimethylformamide) A polar aprotic solvent that effectively dissolves the reactants and catalyst system, promoting efficient reaction kinetics.
Temperature 100°C Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

| Time | 3 hours | Typically sufficient for complete conversion, but should be monitored by TLC or LC-MS. |

Step-by-Step Experimental Workflow

Sonogashira_Workflow start Start setup 1. Reaction Setup - Add Pd(CF₃COO)₂, PPh₃, CuI to a dry Schlenk flask. - Purge with N₂/Ar. start->setup add_solvents 2. Add Solvents & Reagents - Add anhydrous DMF and stir for 30 min. - Add Substrate, Alkyne, and Et₃N. setup->add_solvents reaction 3. Heating & Monitoring - Heat mixture to 100°C for 3h. - Monitor progress via TLC. add_solvents->reaction workup 4. Work-up - Cool to RT. - Dilute with water, extract with EtOAc. reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

  • Reaction Setup: To a dry Schlenk flask under a nitrogen or argon atmosphere, add Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%), PPh₃ (0.025 mmol, 5.0 mol%), and CuI (0.025 mmol, 5.0 mol%).[10]

  • Reagent Addition: Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature. Subsequently, add this compound (0.5 mmol, 1.0 eq), the terminal alkyne (0.6 mmol, 1.2 eq), and triethylamine (1 mL).[9][10]

  • Heating and Monitoring: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynylpyridine derivative.[14]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl compounds.[1] This reaction is a cornerstone of drug discovery programs due to its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[1][15] For the this compound substrate, this reaction opens a direct path to novel derivatives with diverse aryl or heteroaryl substituents at the 3-position.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: A Pd(0) species reacts with the this compound to form an organopalladium(II) complex. The electron-rich nature of the substrate facilitates this rate-determining step.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄, K₂CO₃) to form a boronate species. This species then transfers the organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki_Mechanism cluster_pd_cycle Palladium Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br pd0->pd_complex Oxidative Addition pd_aryl_complex Ar-Pd(II)L₂(Ar') pd_complex->pd_aryl_complex [Ar'B(OH)₃]⁻ pd_complex->pd_aryl_complex Transmetalation pd_aryl_complex->pd0 pd_aryl_complex->pd0 Reductive Elimination product Ar-Ar' pd_aryl_complex->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base, H₂O base Base (e.g., K₃PO₄) substrate Ar-Br (Substrate) Suzuki_Workflow start Start setup 1. Reagent Loading - Add Substrate, Arylboronic Acid, and Base (K₃PO₄) to a Schlenk flask. start->setup add_solvent 2. Add Solvent & Degas - Add 1,4-Dioxane and Water. - Degas the mixture with N₂/Ar for 20 min. setup->add_solvent add_catalyst 3. Catalyst Addition - Add Pd(PPh₃)₄ under a positive pressure of inert gas. add_solvent->add_catalyst reaction 4. Heating & Monitoring - Heat mixture to 95°C for 15h. - Monitor progress via TLC. add_catalyst->reaction workup 5. Work-up & Extraction - Cool to RT, filter. - Dilute with EtOAc, wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify by column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reagent Loading: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq). [1]2. Solvent Addition and Degassing: Add 1,4-dioxane and water in a 4:1 ratio. Stir the mixture and degas by bubbling a stream of nitrogen or argon through the solution for 20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). [1]4. Heating and Monitoring: Seal the flask and heat the reaction mixture to 85–95°C with vigorous stirring for 15-24 hours. Monitor the reaction's progress by TLC. [1]5. Work-up: After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate (50 mL). Wash the organic layer with water and then with brine. [1]6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material via silica gel column chromatography to obtain the final biaryl product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This transformation is exceptionally valuable for synthesizing arylamines from aryl halides. [16][17]Applying this reaction to this compound allows for the introduction of a second, distinct amino group at the 3-position, creating highly functionalized diaminopyridine structures that are of significant interest in medicinal chemistry.

A key challenge with this substrate is the presence of the free amino group at the 5-position, which could potentially coordinate to the palladium center and inhibit catalysis. [18]Therefore, the choice of a suitable ligand and base is critical to achieving high yields.

Reaction Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition with the C-Br bond of the substrate to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The palladium amido complex undergoes reductive elimination to form the new C-N bond, yielding the desired product and regenerating the Pd(0) catalyst. [19]

Buchwald_Mechanism cluster_pd_cycle Palladium Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)L(Br) pd0->pd_complex Ar-Br pd0->pd_complex Oxidative Addition pd_amido_complex Ar-Pd(II)L(NR'R'') pd_complex->pd_amido_complex + HNR'R'', Base pd_complex->pd_amido_complex Deprotonation pd_amido_complex->pd0 pd_amido_complex->pd0 Reductive Elimination product Ar-NR'R'' pd_amido_complex->product amine HNR'R'' base Base (e.g., NaOtBu) substrate Ar-Br (Substrate)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

This protocol utilizes a modern palladium precatalyst system, which is often more active and reliable than generating the catalyst in situ, especially for challenging substrates like aminopyridines. [18] Table 3: Recommended Reaction Parameters

Parameter Recommended Condition Causality and Insights
Catalyst RuPhos Pd G3 (2-5 mol%) or XPhos Pd G3 These are air-stable precatalysts that readily generate the active monoligated Pd(0) species. RuPhos and XPhos are bulky, electron-rich ligands that promote both oxidative addition and the difficult reductive elimination step. [16][18]
Base NaOtBu or LHMDS (1.5 - 2.0 eq) A strong, non-nucleophilic base is required. LHMDS can be particularly effective for substrates with sensitive functional groups. [16][18]
Solvent Toluene or THF Anhydrous, non-polar aprotic solvents are preferred to prevent catalyst deactivation and unwanted side reactions.
Temperature 80-110°C Elevated temperatures are necessary to overcome the activation barrier for reductive elimination.

| Time | 4-16 hours | Reaction time is dependent on the nucleophilicity of the amine and the specific ligand used. |

Step-by-Step Experimental Workflow

Buchwald_Workflow start Start setup 1. Glovebox Setup - Add Substrate, Base (NaOtBu), and Precatalyst to a sealed tube. start->setup add_reagents 2. Add Solvent & Amine - Add anhydrous Toluene. - Add the amine coupling partner. setup->add_reagents reaction 3. Heating & Monitoring - Seal the tube tightly. - Heat to 100°C with stirring. - Monitor via LC-MS. add_reagents->reaction workup 4. Quenching & Extraction - Cool to RT, quench with water. - Extract with an organic solvent (e.g., EtOAc). reaction->workup purify 5. Purification - Dry, concentrate, and purify via column chromatography or preparative HPLC. workup->purify end End Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk techniques, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) to a dry sealed tube. [14][20]2. Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner (1.2 eq). [14]3. Heating and Monitoring: Tightly seal the tube and remove it from the glovebox. Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by silica gel chromatography to afford the desired N-arylated product.

Heck-Mizoroki Coupling: Olefin Functionalization

The Heck reaction provides a powerful method for the palladium-catalyzed C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted olefins. [21]For the this compound substrate, the Heck reaction enables the introduction of vinyl groups at the 3-position, which are versatile handles for further synthetic transformations.

Reaction Mechanism

The Heck reaction typically follows a neutral pathway:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the substrate to form a Pd(II) complex.

  • Alkene Coordination & Insertion: The alkene coordinates to the palladium center (syn-addition). This is followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product.

  • Base-promoted Regeneration: A base neutralizes the generated HBr and facilitates the reductive elimination of HX from the palladium-hydride species to regenerate the active Pd(0) catalyst. [21][22]

Heck_Mechanism cluster_pd_cycle Palladium Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br pd0->pd_complex Oxidative Addition insertion_complex Intermediate pd_complex->insertion_complex + H₂C=CHR pd_complex->insertion_complex Migratory Insertion pd_hydride H-Pd(II)L₂(Br) insertion_complex->pd_hydride insertion_complex->pd_hydride β-Hydride Elimination product Ar-CH=CHR insertion_complex->product pd_hydride->pd0 + Base pd_hydride->pd0 Regeneration alkene H₂C=CHR base Base substrate Ar-Br (Substrate)

Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.

Protocol for Heck Coupling

This protocol is a general method for the Heck coupling of heteroaryl bromides and can be optimized for specific alkene partners.

Table 4: Recommended Reaction Parameters

Parameter Recommended Condition Causality and Insights
Catalyst Pd(OAc)₂ (1-2 mol%) Palladium(II) acetate is a common and effective precatalyst for Heck reactions.
Ligand None or P(o-tol)₃ For simple, unactivated alkenes, a phosphine ligand can improve yields. For activated alkenes like acrylates, ligandless conditions are often sufficient ("Jeffery conditions").
Base Et₃N or NaOAc (2-3 eq) An organic or inorganic base is required to neutralize the HBr byproduct and regenerate the catalyst.
Solvent DMF or Acetonitrile Polar aprotic solvents are typically used to ensure solubility of all components.
Additive TBAB (Tetrabutylammonium bromide) Can stabilize the catalytic species and accelerate the reaction, particularly under ligandless conditions.
Temperature 100-140°C High temperatures are generally required for the Heck reaction. Microwave heating can significantly reduce reaction times. [21]

| Time | 12-24 hours (conventional) or 0.5-2 hours (microwave) | Monitoring by TLC or GC-MS is recommended. |

Step-by-Step Experimental Workflow

Heck_Workflow start Start setup 1. Reagent Loading - Combine Substrate, Alkene, Pd(OAc)₂, and TBAB in a microwave vial. start->setup add_reagents 2. Add Solvent & Base - Add anhydrous DMF. - Add Triethylamine (Et₃N). setup->add_reagents reaction 3. Heating & Monitoring - Seal the vial. - Heat to 130°C (conventional or microwave). - Monitor via TLC/GC-MS. add_reagents->reaction workup 4. Work-up - Cool, dilute with water. - Extract with an organic solvent. reaction->workup purify 5. Purification - Dry, concentrate, and purify via column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for the Heck coupling reaction.

  • Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq), the alkene (e.g., styrene, 1.5 eq), Pd(OAc)₂ (1 mol%), and tetrabutylammonium bromide (TBAB) (0.6 eq). [14]2. Reagent Addition: Add anhydrous DMF and triethylamine (3 eq). [14]3. Heating and Monitoring: Seal the vial and heat the reaction mixture to 130°C. If using conventional heating, maintain for 12-24 hours. If using a microwave reactor, heat for a shorter duration (e.g., 30 minutes) at a set temperature. [14][21]Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). [21]5. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [14]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Retrieved from [Link]

  • Jadhav, A. M., & Mohammed, A. R. (2014). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Retrieved from [Link]

  • Oyeleke, F. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]

  • Oyeleke, F. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Oriental Journal of Chemistry. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • Gene Tools. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2017). Using Morpholinos to Control Gene Expression. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Using Morpholinos to Control Gene Expression. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • YouTube. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using Morpholinos to Control Gene Expression. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Amino-3-bromo-2-morpholinopyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. 5-Amino-3-bromo-2-morpholinopyridine has emerged as a highly valuable scaffold, integrating several key pharmacophoric features into a single, versatile molecule. The pyridine core is a ubiquitous element in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The presence of a bromine atom at the 3-position provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[2] Furthermore, the 2-morpholino and 5-amino substituents not only influence the electronic properties of the pyridine ring but also offer additional points for derivatization and interaction with target proteins, making this compound a "privileged scaffold" for the synthesis of kinase inhibitors and other therapeutic agents.[3][4]

This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical and Safety Data

While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related structures.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1186310-68-8[5]
Molecular Formula C₉H₁₂BrN₃O[5]
Molecular Weight 258.12 g/mol [6]
Appearance Predicted: Off-white to pale yellow solidGeneral observation for similar compounds
Boiling Point 427.6 ± 45.0 °C (Predicted)[6]
Density 1.569 ± 0.06 g/cm³ (Predicted)[6]
LogP 1.91 (Predicted)[6]

Safety and Handling Precautions:

As with any halogenated aromatic amine, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[7] Based on data for analogous compounds, it may cause skin and eye irritation.[8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

A robust method for the synthesis of related 3-amino-5-bromopyridine derivatives involves the microwave-assisted reaction of 3,5-dibromopyridine with the corresponding amine.[9] This approach offers the advantages of short reaction times and often higher yields compared to conventional heating.[9] Below is a proposed protocol for the synthesis of the title compound, adapted from this literature precedent.

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a general method for the synthesis of 3-amino-5-bromopyridine derivatives.[9]

dot

Suzuki_Mechanism cluster_catalyst Catalyst cluster_reactants Reactants Pd(0)L_n Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd(0)L_n->OxAdd ArBr 5-Amino-3-bromo- 2-morpholinopyridine ArBr->OxAdd Oxidative Addition Ar'B(OR)2 Arylboronic Acid/Ester Transmetalation Ar-Pd(II)-Ar'(Ln) Ar'B(OR)2->Transmetalation OxAdd->Transmetalation Base RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L_n Catalyst Regeneration

Sources

Application Notes and Protocols: In Vitro Characterization of 5-Amino-3-bromo-2-morpholinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-3-bromo-2-morpholinopyridine scaffold represents a promising class of heterocyclic compounds with significant potential in drug discovery. Pyridine-based derivatives are integral to numerous clinically approved drugs and are frequently investigated for their anticancer properties.[1][2] Preliminary structural analysis and the prevalence of related compounds as kinase inhibitors suggest that this scaffold may exert its biological effects through the modulation of key cellular signaling cascades, such as those involving protein kinases.[3][4][5] This document provides a comprehensive, multi-tiered framework for the initial in vitro characterization of novel this compound derivatives. We present a logical, field-proven screening cascade designed to efficiently assess cytotoxicity, identify specific molecular targets, and elucidate the mechanism of action at the cellular level. The protocols herein are structured to ensure data integrity, reproducibility, and a clear rationale for each experimental step, empowering researchers to make rapid, informed decisions in the hit-to-lead and lead optimization phases.[6]

Principle of the In Vitro Screening Cascade

A robust in vitro screening strategy is essential for the efficient evaluation of novel chemical entities.[6][7] A tiered approach, or "screening cascade," allows for the rapid filtering of compounds, ensuring that resources are focused on the most promising candidates. This cascade is designed to answer three fundamental questions in sequence:

  • Does the compound have a biological effect? Initial cytotoxicity screening across relevant cell lines establishes a compound's general bioactivity and therapeutic window.

  • What is the molecular target? Biochemical assays are employed to determine if the compound directly interacts with and inhibits a hypothesized target, such as a specific protein kinase.

  • Does the target engagement translate to a cellular effect? Cell-based pathway analysis validates that the biochemical activity observed translates into the intended modulation of downstream signaling pathways within a biological context.

This structured workflow ensures that data from each stage informs the next, building a cohesive and comprehensive profile of the compound's biological activity.

G cluster_0 Screening Cascade Workflow A Tier 1: General Bioactivity Cell Viability/Cytotoxicity Assay (XTT) B Tier 2: Target Identification Biochemical Kinase Inhibition Assay A->B Determine IC50 & Therapeutic Window C Tier 3: Mechanism of Action Cellular Pathway Analysis (Western Blot) B->C Confirm Direct Target Inhibition (Kinase IC50) D Data Integration & Candidate Selection C->D Validate On-Target Effect in Cells

Caption: A tiered workflow for in vitro characterization.

Tier 1: Cell Viability and Cytotoxicity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of selected cancer cell lines. This initial screen is critical for quantifying potency and establishing a concentration range for subsequent mechanism-of-action studies.[8][9]

Rationale for Assay Selection: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is chosen over the traditional MTT assay for its superior workflow efficiency.[10] The XTT assay produces a water-soluble formazan product, eliminating the need for a separate solubilization step, which reduces handling time, minimizes potential errors, and makes it highly suitable for higher-throughput screening.[10][11] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product, providing a reliable proxy for cell viability.[11][12]

Detailed Protocol 1: XTT Cell Viability Assay

1. Materials & Reagents:

  • Selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, SKOV3 ovarian cancer).
  • Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Test Compounds: 10 mM stock solutions in sterile Dimethyl Sulfoxide (DMSO).
  • Positive Control: Gefitinib or another relevant kinase inhibitor (10 mM stock in DMSO).[3][13]
  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent).
  • Sterile 96-well flat-bottom cell culture plates.
  • Humidified incubator (37°C, 5% CO₂).
  • Microplate reader (capable of measuring absorbance at 450-500 nm).

2. Procedure:

  • Cell Seeding:
  • Harvest logarithmically growing cells and perform a cell count.
  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.
  • Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
  • Compound Preparation and Treatment:
  • Prepare serial dilutions of the this compound derivatives and the positive control (Gefitinib) in a complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
  • Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (final concentration should not exceed 0.5% to prevent solvent-induced toxicity).[8]
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of test compounds, positive control, or vehicle control. Include "no-cell" wells with medium only for background measurement.
  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
  • XTT Reagent Addition and Incubation:
  • Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
  • Add 50 µL of the activated XTT solution to each well, including the "no-cell" background control wells.
  • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, until the color develops.
  • Data Acquisition:
  • Gently shake the plate to ensure a uniform distribution of the colored formazan product.
  • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

3. Data Analysis and Presentation:

  • Subtract the absorbance of the "no-cell" control from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
  • Summarize the results in a table for clear comparison.
Cell LineCompoundIncubation TimeIC50 (µM) ± SD
A549Derivative 148 hoursData
MCF-7Derivative 148 hoursData
SKOV3Derivative 148 hoursData
A549Gefitinib48 hoursData

Tier 2: Biochemical Kinase Inhibition Assay

Objective: To determine if the compounds directly inhibit the enzymatic activity of a specific target kinase in a cell-free system. This assay is crucial for confirming a direct mechanism of action and ruling out indirect or off-target cytotoxic effects.[14]

Rationale for Assay Selection: A luminescence-based kinase assay offers high sensitivity, a broad dynamic range, and a simplified homogeneous format ("add-mix-read"), making it ideal for screening and IC50 determination.[15][16] These assays typically measure the amount of ATP remaining after a kinase reaction; low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Detailed Protocol 2: Luminescence-Based Kinase Activity/Inhibition Assay

1. Materials & Reagents:

  • Recombinant purified target kinase (e.g., EGFR, PI3K, Akt).
  • Kinase-specific substrate peptide.
  • Kinase assay buffer.
  • ATP solution (at a concentration near the Km for the specific kinase to ensure accurate competitive inhibitor assessment).[14]
  • Test Compounds: Serially diluted in kinase assay buffer with a constant DMSO concentration.
  • Positive Control: A known inhibitor for the target kinase (e.g., Gefitinib for EGFR).
  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
  • White, opaque 96-well or 384-well assay plates.
  • Luminometer.

2. Procedure:

  • Reaction Setup:
  • Add 5 µL of kinase buffer containing the test compound at various concentrations (or vehicle/positive control) to the wells of a white, opaque plate.
  • Add 10 µL of a solution containing the target kinase and its specific substrate peptide to each well.
  • Include "no-enzyme" controls to measure background signal.
  • Initiation of Kinase Reaction:
  • Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme binding.[17]
  • Initiate the reaction by adding 10 µL of the ATP solution to each well.
  • Incubate the plate at room temperature (or optimal temperature for the enzyme) for the recommended reaction time (e.g., 60 minutes).
  • Signal Detection:
  • Stop the kinase reaction and measure remaining ATP by adding 25 µL of the ATP detection reagent to each well.
  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
  • Measure luminescence using a microplate-reading luminometer.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no-enzyme" control (100% inhibition).
  • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the biochemical IC50 value.[17]

Tier 3: Cellular Pathway Modulation Analysis by Western Blot

Objective: To verify that the inhibition of the target kinase observed in the biochemical assay translates to a functional blockade of the downstream signaling pathway within intact cells.

Rationale for Pathway Selection & Method: Many receptor tyrosine kinases, a common target for pyridine-based inhibitors, signal through the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation, survival, and growth.[18][19][20][21] Western blotting is the gold-standard technique for this analysis, as it allows for the specific detection and quantification of changes in the phosphorylation status of key pathway proteins (e.g., p-Akt), providing direct evidence of on-target pathway inhibition.[22]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Compound 5-Amino-3-bromo-2- morpholinopyridine Derivative Compound->RTK Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Detailed Protocol 3: Western Blot Analysis of p-Akt

1. Materials & Reagents:

  • Cell line known to have active PI3K/Akt signaling (e.g., A549).
  • Complete growth medium and serum-free medium.
  • Test Compounds and controls.
  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
  • BCA Protein Assay Kit.
  • SDS-PAGE equipment (gels, running buffer, etc.).
  • Protein transfer system (PVDF or nitrocellulose membranes, transfer buffer).[23][24]
  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.
  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
  • Chemiluminescent Substrate (ECL).
  • Imaging system (e.g., ChemiDoc).

2. Procedure:

  • Cell Treatment and Lysis:
  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
  • Treat cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 2-6 hours). Include vehicle and positive controls.
  • After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold lysis buffer.
  • Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[23]
  • Protein Quantification and Sample Preparation:
  • Determine the protein concentration of each lysate using the BCA assay.
  • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
  • SDS-PAGE and Protein Transfer:
  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
  • Transfer the separated proteins from the gel to a PVDF membrane.[24]
  • Immunoblotting:
  • Block the membrane in Blocking Buffer for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • Detection:
  • Apply the ECL substrate to the membrane according to the manufacturer's protocol.
  • Capture the chemiluminescent signal using an imaging system.
  • Stripping and Re-probing:
  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a loading control like β-actin.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the p-Akt signal to the total Akt signal for each sample.
  • Compare the normalized p-Akt levels in compound-treated samples to the vehicle-treated control to determine the extent of pathway inhibition.

References

  • Saka, H., et al. (2021). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Retrieved from [Link]

  • MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]

  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Retrieved from [Link]

  • Canvax. (n.d.). XTT Assays vs MTT. Biotech Spain. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]

  • Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Washington University School of Medicine. (n.d.). PI3K/Akt/mTOR pathway as a target for cancer therapy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PI3K/Akt/mTOR pathway as a target for cancer therapy. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Screening Systems. Retrieved from [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug. Retrieved from [Link]

  • NIH. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • PubMed - NIH. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples. Retrieved from [Link]

  • Frederick National Lab for Cancer Research. (n.d.). Evaluation of enzyme inhibitors in drug discovery. Retrieved from [Link]

  • Atlas: School AI Assistant. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]

  • PubMed. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]

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Application Note: A Scalable and Regioselective Synthesis of 5-Amino-3-bromo-2-morpholinopyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 5-Amino-3-bromo-2-morpholinopyridine, a crucial heterocyclic building block in modern drug discovery. The narrative outlines a robust, two-step synthetic strategy commencing from commercially available 2,3,5-tribromopyridine. The core of this methodology relies on sequential, regioselective Buchwald-Hartwig aminations, a cornerstone of contemporary cross-coupling chemistry.[1] We delve into the causality behind experimental choices, from ligand selection to reaction parameter optimization, ensuring a self-validating and scalable process. This guide is tailored for researchers, medicinal chemists, and process development professionals, offering actionable insights into producing this key intermediate with high purity and yield.

Introduction: The Central Role of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are among the most prevalent structural motifs found in top-selling pharmaceuticals and biologically active compounds.[2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in inhibitor design and lead optimization. Specifically, 2,3,5-trisubstituted pyridines, such as the target molecule this compound, serve as versatile intermediates, enabling rapid diversification to explore structure-activity relationships (SAR).

However, the synthesis of such multi-functionalized heterocycles presents significant challenges, particularly concerning regioselectivity and scalability.[3] Traditional methods often suffer from harsh conditions, limited functional group tolerance, and the formation of complex isomeric mixtures that are difficult to separate. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds, offering a mild and highly versatile tool for synthetic chemists.[1][4]

This document details a scalable pathway that leverages two distinct Buchwald-Hartwig aminations to selectively install the morpholine and amino functionalities onto a pyridine core, providing a reliable route for multi-kilogram production.

Overall Synthetic Strategy

The selected strategy involves a two-step sequence starting from 2,3,5-tribromopyridine. The key to this approach is the differential reactivity of the bromine atoms at the C2, C3, and C5 positions of the pyridine ring, which can be exploited through careful selection of catalytic systems to achieve high regioselectivity.

  • Step 1: Selective Morpholination. The first step is a palladium-catalyzed Buchwald-Hartwig amination to selectively introduce a morpholine group at the C2 position, yielding 3,5-dibromo-2-morpholinopyridine. The C2 position is generally the most activated towards nucleophilic attack and oxidative addition in such systems.

  • Step 2: Selective Amination. The second step involves another Buchwald-Hartwig amination to install a primary amino group at the C5 position of the intermediate, leaving the C3 bromine intact for potential further derivatization.

Synthetic_Scheme Start 2,3,5-Tribromopyridine Int 3,5-Dibromo-2-morpholinopyridine Start->Int Step 1: Morpholine, Pd Catalyst, Ligand, Base (Buchwald-Hartwig) Final This compound Int->Final Step 2: Ammonia Surrogate, Pd Catalyst, Ligand, Base (Buchwald-Hartwig)

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 3,5-Dibromo-2-morpholinopyridine (Intermediate)

Scientific Principle & Rationale

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][5] The key to success, especially on a large scale, is the choice of ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[1] For this initial amination, we utilize a robust palladium/ligand system in a suitable aprotic solvent. Sodium tert-butoxide is chosen as the base due to its strong basicity and good solubility in common organic solvents.

Materials and Equipment
Reagent/EquipmentSpecificationSupplier Example
2,3,5-Tribromopyridine>98% PuritySigma-Aldrich
Morpholine>99%, Reagent GradeAcros Organics
Palladium(II) AcetateCatalyst GradeStrem Chemicals
XPhos>98% PurityCombi-Blocks
Sodium tert-Butoxide>98%, AnhydrousAlfa Aesar
TolueneAnhydrous, <50 ppm H₂OFisher Scientific
Jacketed Glass Reactor10 L, with overhead stirrer & condenserChemglass
Nitrogen/Argon LineFor maintaining an inert atmosphereAirgas
Temperature ProbeCalibrated thermocoupleOmega
Detailed Step-by-Step Protocol
  • Reactor Preparation: The 10 L jacketed reactor is thoroughly dried and assembled with an overhead mechanical stirrer, condenser, temperature probe, and nitrogen inlet/outlet. The system is rendered inert by purging with nitrogen for at least 30 minutes.

  • Reagent Charging: To the reactor, under a positive pressure of nitrogen, charge:

    • 2,3,5-Tribromopyridine (1.00 kg, 3.17 mol)

    • XPhos (60.4 g, 0.127 mol, 4 mol%)

    • Palladium(II) Acetate (14.2 g, 0.063 mol, 2 mol%)

    • Anhydrous Toluene (5 L)

  • Inerting the Slurry: The resulting slurry is stirred gently (100 RPM) and sparged with nitrogen for 15 minutes to ensure all components are fully deoxygenated.

  • Addition of Base and Nucleophile:

    • In a separate, dry vessel, dissolve Sodium tert-Butoxide (457 g, 4.75 mol, 1.5 equiv) in Morpholine (331 mL, 3.80 mol, 1.2 equiv). This may be exothermic; pre-cooling can be applied if necessary.

    • Add this solution to the reactor via an addition funnel over 20-30 minutes. The reaction mixture will darken.

  • Reaction Execution:

    • Heat the reactor jacket to 100-105 °C to bring the internal reaction temperature to a gentle reflux (~100 °C).

    • Maintain the reaction at this temperature with vigorous stirring (250-300 RPM) for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small, quenched aliquots and analyzing via HPLC or TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until consumption of the starting material is >98%.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Slowly and carefully quench the reaction by adding water (2 L). Caution: This can be exothermic due to the residual base.

    • Stir for 30 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with Toluene (2 x 1 L).

    • Combine the organic layers and wash with brine (2 L).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification:

    • The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of hot isopropanol or ethanol, allow it to cool slowly to room temperature, and then chill in an ice bath to maximize crystal formation.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • Expected Outcome: A light-yellow to off-white solid. Yield: 75-85%. Purity: >97% by HPLC.

Part 2: Synthesis of this compound (Target Molecule)

Scientific Principle & Rationale

For the second amination, we need to selectively substitute the bromine at C5 while leaving the C3 bromine untouched. This is challenging as the electronic and steric environments are similar. We employ a different catalytic system and an ammonia surrogate to achieve this. Lithium bis(trimethylsilyl)amide (LiHMDS) can serve as an effective source of 'NH₂' after an aqueous workup. The choice of ligand is critical for regioselectivity; a ligand like BrettPhos, with its specific steric profile, can favor substitution at the less hindered C5 position.

Materials and Equipment
Reagent/EquipmentSpecification
3,5-Dibromo-2-morpholinopyridine>97% Purity (from Part 1)
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)
BrettPhos>98% Purity
Lithium bis(trimethylsilyl)amide1.0 M solution in THF
1,4-DioxaneAnhydrous, <50 ppm H₂O
Hydrochloric Acid2 M aqueous solution
Sodium BicarbonateSaturated aqueous solution
Detailed Step-by-Step Protocol
  • Reactor Preparation: Prepare the 10 L reactor system as described in Part 1, ensuring it is scrupulously dry and inert.

  • Reagent Charging: To the reactor, under a positive pressure of nitrogen, charge:

    • 3,5-Dibromo-2-morpholinopyridine (800 g, 2.48 mol)

    • Pd₂(dba)₃ (22.7 g, 0.025 mol, 1 mol%)

    • BrettPhos (26.7 g, 0.050 mol, 2 mol%)

    • Anhydrous 1,4-Dioxane (4 L)

  • Inerting: Sparging the mixture with nitrogen for 15 minutes is crucial to remove any dissolved oxygen.

  • Addition of Aminating Agent:

    • Cool the reactor contents to 0-5 °C using a chiller on the jacket.

    • Add the LiHMDS solution (1.0 M in THF, 2.73 L, 2.73 mol, 1.1 equiv) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution:

    • After the addition is complete, slowly warm the reaction mixture to 80 °C.

    • Maintain the reaction at this temperature for 6-10 hours.

  • Reaction Monitoring: Monitor for the consumption of the starting material and the formation of the silylated intermediate by HPLC-MS.

  • Work-up and Hydrolysis:

    • Cool the reaction to room temperature.

    • Slowly quench the reaction by adding 2 M HCl (3 L) until the pH is ~2. Caution: This is a vigorous quench. Stir for 1 hour to ensure complete hydrolysis of the silylamine intermediate.

    • Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until the pH is 7-8.

    • Extract the product with Ethyl Acetate (3 x 2 L).

    • Combine the organic layers, wash with brine (2 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is best purified by flash column chromatography on a scale-up system (e.g., Biotage, Teledyne ISCO) using a silica gel column with a gradient elution of Hexanes and Ethyl Acetate.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

    • Expected Outcome: A tan or light brown solid. Yield: 65-75%. Purity: >98% by HPLC.

Process Visualization and Data Summary

Detailed_Workflow cluster_step1 Step 1: Morpholination cluster_step2 Step 2: Amination s1_charge Charge Reactor: 2,3,5-Tribromopyridine, Catalyst, Toluene s1_add Add Morpholine/Base Solution s1_charge->s1_add s1_react Heat to 100°C (12-16h) s1_add->s1_react s1_quench Cool & Quench with Water s1_react->s1_quench s1_extract Extract with Toluene & Concentrate s1_quench->s1_extract s1_purify Recrystallize from Isopropanol s1_extract->s1_purify s2_charge Charge Reactor: Intermediate 1, Catalyst, Dioxane s1_purify->s2_charge Intermediate Transfer s2_add Add LiHMDS at 0°C s2_charge->s2_add s2_react Heat to 80°C (6-10h) s2_add->s2_react s2_quench Cool & Quench/Hydrolyze with HCl s2_react->s2_quench s2_extract Neutralize & Extract with Ethyl Acetate s2_quench->s2_extract s2_purify Purify by Column Chromatography s2_extract->s2_purify

Caption: Detailed experimental workflow for the two-step synthesis.

Key Process Parameters Summary
ParameterStep 1: MorpholinationStep 2: Amination
Key Reagent Morpholine (1.2 equiv)LiHMDS (1.1 equiv)
Catalyst System Pd(OAc)₂ / XPhosPd₂(dba)₃ / BrettPhos
Catalyst Loading 2 mol% Pd / 4 mol% Ligand1 mol% Pd / 2 mol% Ligand
Base Sodium tert-Butoxide (1.5 equiv)LiHMDS (acts as base and N-source)
Solvent Toluene1,4-Dioxane
Temperature 100 °C80 °C
Typical Yield 75-85%65-75%
Purification Method RecrystallizationFlash Column Chromatography
Safety and Handling

The scale-up of any chemical process requires a stringent adherence to safety protocols.

  • Brominated Compounds: Brominated pyridines are irritants and potentially toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care to avoid inhalation of fine powders.

  • Bases: Sodium tert-butoxide is corrosive and reacts violently with water. LiHMDS is a strong, non-pyrophoric base but should be handled under an inert atmosphere to prevent degradation. Quenching procedures must be performed slowly and with cooling.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a ventilated area away from ignition sources.

  • Emergency Preparedness: Always have appropriate spill kits and fire extinguishers readily available. For any exposure to reagents like bromine, immediate washing with soap and water is critical, followed by medical attention.[7]

Conclusion

This application note presents a validated and scalable two-step synthesis for this compound. By employing regioselective Buchwald-Hartwig amination reactions, this protocol overcomes common challenges in the synthesis of polysubstituted pyridines. The detailed experimental procedures, rationale, and safety considerations provide a comprehensive guide for drug development professionals to confidently produce this valuable intermediate on a multi-kilogram scale, thereby accelerating discovery and development timelines.

References
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link][8][9]

  • Wang, Q., et al. (2017). Oxidative Trimerization of Amino Acids: Selective Synthesis of 2,3,5-Trisubstituted Pyridines. Organic Letters, 19(11), 2853–2856. [Link][10]

  • Beaudoin, D., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304. [Link][2][11][12]

  • Semantic Scholar. (n.d.). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Retrieved from [Link][13]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link][4]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][1]

  • Fresneda, P. M., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(21), 2736-2738. [Link][14]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Education in Chemistry. [Link][15]

  • Pharmaceutical Technology. (2015). Advances in Large-Scale Heterocyclic Synthesis. [Link][3]

  • Slideshare. (n.d.). Bromine handling and safety. [Link][16]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. [Link]

  • TATA Chemicals. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link][7]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. [Link][6]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. [Link][17]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-bromo-2-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-3-bromo-2-morpholinopyridine. This valuable building block is frequently utilized by medicinal chemists and drug development professionals in the construction of complex molecular architectures for targeted therapies.[1][2][3] This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocol to your specific needs.

Part 1: Reaction Overview & Mechanism

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The most logical precursor is 2,3-Dibromo-5-aminopyridine , where morpholine selectively displaces the bromine atom at the C2 position.

Reaction Scheme:

The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring. The ring nitrogen atom strongly activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5] The bromine at C2 is therefore significantly more labile than the one at C3, leading to the desired product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The mechanism proceeds in two key steps:

  • Addition: The nucleophile (morpholine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the bromide leaving group, yielding the final product.

Caption: Figure 1: SNAr Mechanism for Product Formation.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Topic: Low Reaction Yield

Q1: My reaction yield is consistently below 50%. What are the most likely causes?

A1: Low yields in this SNAr reaction can typically be attributed to one of four main areas:

  • Incomplete Reaction: The reaction may not have reached completion. SNAr reactions on halo-pyridines can be slow and often require elevated temperatures and sufficient time.[6]

  • Sub-optimal Reagent Stoichiometry: An inadequate amount of morpholine can lead to low conversion. Furthermore, the HBr generated as a byproduct will protonate the morpholine, rendering it non-nucleophilic.

  • Side Reactions: While the C2 position is strongly favored, competitive substitution at the C3 position or other side reactions can consume starting material.

  • Purification Losses: The product and starting material have similar polarities, which can make chromatographic separation challenging, leading to product loss in mixed fractions.

Q2: How can I ensure the reaction goes to completion?

A2: To drive the reaction forward, consider these adjustments:

  • Increase Morpholine Equivalents: Use a significant excess of morpholine (3-5 equivalents). This ensures that even after neutralizing the HBr byproduct, there is a high concentration of nucleophile available to drive the reaction.

  • Add a Non-Nucleophilic Base: Incorporating a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can scavenge the HBr byproduct, preserving the concentration of free morpholine.

  • Optimize Temperature and Time: These reactions often require heating. Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., every 4-6 hours) to determine the optimal reaction time. A typical starting point is 100-140 °C.[7]

Topic: Purity and Side Products

Q3: I'm observing a significant side product by LCMS with the same mass as my desired product. What is it?

A3: The most probable impurity with an identical mass is the regioisomer, 2-Amino-5-bromo-3-morpholinopyridine . This would arise from the nucleophilic attack at the C3 position of the starting material, 2,3-Dibromo-5-aminopyridine. While electronically disfavored compared to C2 attack, it can occur, especially at very high temperatures.

Q4: How can I minimize the formation of the C3-substituted isomer?

A4: Isomer formation is often kinetically controlled.

  • Temperature Management: Avoid excessive temperatures. While heat is necessary, running the reaction at the lowest temperature that provides a reasonable rate (e.g., 90-110 °C) can significantly improve regioselectivity.

  • Solvent Choice: Polar aprotic solvents like NMP, DMSO, or DMF are standard. They effectively solvate the Meisenheimer complex, stabilizing the transition state. Experimenting with different solvents can sometimes modulate selectivity.

Topic: Reaction Conditions & Reagents

Q5: What is the optimal solvent for this reaction?

A5: High-boiling polar aprotic solvents are generally preferred for SNAr reactions as they can facilitate the formation of the charged Meisenheimer intermediate.

  • N-Methyl-2-pyrrolidone (NMP): Excellent choice due to its high boiling point and stability.

  • Dimethyl Sulfoxide (DMSO): Another strong option, though it can be harder to remove during workup.

  • Neat Conditions: Using a large excess of morpholine as both the reactant and the solvent is a viable, environmentally friendly option that simplifies the reaction setup.

Q6: My starting material (2,3-Dibromo-5-aminopyridine) appears to be degrading. Why?

A6: Aminopyridines can be sensitive to both air and light. Degradation may occur during storage or under harsh reaction conditions.

  • Storage: Store the starting material under an inert atmosphere (nitrogen or argon) and protect it from light.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions, which can be particularly problematic at high temperatures.

Part 3: Optimized Experimental Protocol & Workflow

This section provides a validated starting protocol and a visual troubleshooting guide.

Detailed Experimental Protocol

Materials:

  • 2,3-Dibromo-5-aminopyridine (1.0 eq)

  • Morpholine (4.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, optional but recommended)

  • N-Methyl-2-pyrrolidone (NMP), sufficient to make a 0.5 M solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-Dibromo-5-aminopyridine (1.0 eq) and K₂CO₃ (2.0 eq).

  • Purge the flask with nitrogen for 5-10 minutes.

  • Under a positive nitrogen atmosphere, add NMP followed by morpholine (4.0 eq).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • In-Process Check (IPC): Monitor the reaction progress by TLC or LCMS every 4 hours. The starting material is less polar than the product. A typical TLC eluent is 30-50% Ethyl Acetate in Hexanes.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash with brine (2x) to remove residual NMP and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to afford this compound as a solid.

Troubleshooting Workflow: Low Yield Diagnosis

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield (<50%) Observed Check_TLC Analyze Crude Reaction Mixture by TLC/LCMS Start->Check_TLC SM_Present Result: Significant Starting Material (SM) Remains Check_TLC->SM_Present SM > 10% ? No_SM Result: No Starting Material, Complex Mixture/Side Products Check_TLC->No_SM SM < 10% ? Action_Incomplete Diagnosis: Incomplete Reaction SM_Present->Action_Incomplete Action_Side_Reaction Diagnosis: Side Reactions or Degradation No_SM->Action_Side_Reaction Sol_Time Increase Reaction Time (Monitor by IPC) Action_Incomplete->Sol_Time Recommendation 1 Sol_Temp Increase Temperature (e.g., 110°C -> 125°C) Action_Incomplete->Sol_Temp Recommendation 2 Sol_Base Add K₂CO₃ or use more Morpholine Action_Incomplete->Sol_Base Recommendation 3 Sol_Temp_Reduce Reduce Reaction Temperature (e.g., 110°C -> 95°C) Action_Side_Reaction->Sol_Temp_Reduce To Improve Selectivity Sol_Inert Ensure Inert Atmosphere (N₂ or Ar) Action_Side_Reaction->Sol_Inert To Prevent Degradation

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Data Summary: Reaction Parameter Optimization

For researchers looking to optimize this synthesis, the following table provides a clear summary of key variables and their expected impact.

ParameterStandard ConditionOptimization StrategyRationale & Expected Outcome
Temperature 110 °CRange: 90-140 °CLower temp may improve selectivity; higher temp increases rate. Balance is key.
Morpholine 4.0 eqRange: 3.0 - 10.0 eq (or neat)Excess morpholine acts as nucleophile and base, driving the reaction to completion.
Base (Optional) K₂CO₃ (2.0 eq)Et₃N, DBUA non-nucleophilic base neutralizes HBr, freeing up morpholine to act as a nucleophile.
Solvent NMP (0.5 M)DMSO, DMF, or NeatPolar aprotic solvents stabilize the charged intermediate, accelerating the reaction.
Reaction Time 12-24 hMonitor by IPCReaction completion time is temperature-dependent. Avoid unnecessarily long times to prevent side reactions.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Available at: [Link]

  • Daina, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • Daina, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Gampa, V., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. Available at: [Link]

  • Wang, Y., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Available at: [Link]

  • Su, J., et al. (2023). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]

  • Problems in Chemistry. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]

  • Chad Orbidan. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Available at: [Link]

  • George, S., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. Available at: [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link]

  • Harris, M. C., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C−H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Available at: [Link]

  • ResearchGate. (2015). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available at: [Link]

  • ResearchGate. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Available at: [Link]

  • Patsnap. (2016). Synthesis method of 3-bromo-5-methylpyridine.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Amino-3-bromo-2-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Amino-3-bromo-2-morpholinopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this multifunctional substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve higher yields and cleaner reaction profiles.

The unique electronic and steric properties of this compound—a pyridine ring substituted with an electron-donating amino group, a bromine atom, and a bulky morpholino group—present specific challenges in palladium-catalyzed cross-coupling reactions. This guide will equip you with the knowledge to rationally design and optimize your experiments for both Suzuki-Miyaura and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges arise from the inherent properties of the substrate. The electron-rich nature of the pyridine ring, due to the amino and morpholino groups, can affect the oxidative addition step. Furthermore, the nitrogen atoms in the pyridine ring, the amino group, and the morpholino group can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Steric hindrance from the ortho-morpholino group can also impede the approach of the coupling partners to the catalytic center.

Q2: Which type of cross-coupling reaction is more suitable for this substrate: Suzuki-Miyaura or Buchwald-Hartwig?

A2: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions can be successfully applied to this substrate with careful optimization. The choice depends on the desired final product. For introducing aryl, heteroaryl, or vinyl groups at the 3-position, a Suzuki-Miyaura coupling is appropriate.[3][4] For the synthesis of N-arylated or N-heteroarylated derivatives at the 3-position, the Buchwald-Hartwig amination is the reaction of choice.[5][6]

Q3: How does the amino group at the 5-position influence the reaction?

A3: The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition of the C-Br bond to the Pd(0) catalyst more challenging compared to electron-deficient pyridines. However, it can also facilitate the reductive elimination step. The amino group can also be a site for side reactions, such as N-arylation, if not protected, especially under Buchwald-Hartwig conditions. Protecting the amino group (e.g., as an acetamide) can sometimes be beneficial to avoid side reactions and improve yields.[3]

Q4: Can the morpholino group at the 2-position cause problems?

A4: Yes, the morpholino group presents two potential issues. First, its steric bulk can hinder the approach of the catalyst and the coupling partner to the bromine at the 3-position. This may necessitate the use of catalysts with bulky ligands to promote the reaction. Second, the nitrogen atom of the morpholine can coordinate to the palladium catalyst, potentially reducing its activity.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the coupling reactions of this compound.

Problem 1: Low to No Yield

Low or no yield is a frequent issue and can stem from multiple factors. A systematic approach to diagnosing the problem is crucial.

Troubleshooting_Low_Yield start Low/No Yield catalyst Catalyst Inactivation/Inhibition? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions reagents Reagent Quality/Stoichiometry? start->reagents side_reactions Competing Side Reactions? start->side_reactions sol_catalyst1 sol_catalyst1 catalyst->sol_catalyst1 Choose a more active catalyst system. (e.g., Pd(dppf)Cl2, Pd2(dba)3 with bulky phosphine ligands) sol_catalyst2 sol_catalyst2 catalyst->sol_catalyst2 Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) sol_conditions1 sol_conditions1 conditions->sol_conditions1 Optimize base: screen inorganic (K2CO3, K3PO4, Cs2CO3) and organic bases (if applicable). sol_conditions2 sol_conditions2 conditions->sol_conditions2 Vary solvent: try aprotic polar (DME, dioxane, THF) or nonpolar (toluene) solvents. sol_conditions3 sol_conditions3 conditions->sol_conditions3 Adjust temperature: incrementally increase temperature. sol_reagents1 sol_reagents1 reagents->sol_reagents1 Ensure anhydrous and degassed solvents and reagents. sol_reagents2 sol_reagents2 reagents->sol_reagents2 Verify the quality and stoichiometry of the boronic acid/ester or amine. sol_side_reactions1 sol_side_reactions1 side_reactions->sol_side_reactions1 Identify byproducts via LC-MS or NMR. sol_side_reactions2 sol_side_reactions2 side_reactions->sol_side_reactions2 Consider protecting the 5-amino group.

Caption: A logical workflow to diagnose and resolve failed coupling reactions.

  • Catalyst System:

    • Rationale: The nitrogen atoms on the pyridine and its substituents can poison the catalyst.[1] Electron-rich and sterically hindered phosphine ligands can promote the reaction by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.[5]

    • Recommendation: For Suzuki couplings, start with Pd(PPh₃)₄ or Pd(dppf)Cl₂.[7] If these are ineffective, switch to a more active pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1][8] For Buchwald-Hartwig aminations, catalyst systems based on these bulky biarylphosphine ligands are generally the first choice.[6][9]

  • Choice of Base:

    • Rationale: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, it facilitates the transmetalation step. In Buchwald-Hartwig reactions, it deprotonates the amine. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

    • Recommendation: For Suzuki reactions, screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] For Buchwald-Hartwig reactions, start with a strong, non-nucleophilic base like NaOtBu or LHMDS.[9][11] If the substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[9]

  • Solvent Selection:

    • Rationale: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. The polarity of the solvent can influence the reaction rate.

    • Recommendation: Aprotic solvents are generally preferred. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is often used.[3][10] For Buchwald-Hartwig reactions, anhydrous toluene, dioxane, or THF are common choices.[9]

Problem 2: Formation of Byproducts

The identification of byproducts is key to optimizing the reaction. Common side reactions include:

  • Dehalogenation (Hydrodebromination):

    • Identification: Formation of 5-amino-2-morpholinopyridine.

    • Cause: This can occur in both Suzuki and Buchwald-Hartwig reactions and is often promoted by sources of hydride in the reaction mixture, such as certain solvents or bases.[1][10]

    • Mitigation:

      • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

      • Use freshly distilled and degassed solvents.

      • Choose a base less prone to promoting dehalogenation.

  • Homocoupling of Boronic Acid (Suzuki Reaction):

    • Identification: Formation of a biaryl byproduct derived from the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[1]

    • Mitigation:

      • Thoroughly degas the reaction mixture.

      • Use a Pd(0) source directly or ensure complete in-situ reduction of the Pd(II) precatalyst.

  • Protodeboronation of Boronic Acid (Suzuki Reaction):

    • Identification: The boronic acid is replaced by a proton.

    • Cause: This can be caused by trace amounts of water or acid in the reaction mixture.[1]

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • The choice of base can also influence the rate of protodeboronation.

Recommended Experimental Protocols

The following are starting point protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound. Note: These are general guidelines and will likely require optimization for specific coupling partners.

Suzuki-Miyaura Coupling Protocol

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To an oven-dried vial, add: - this compound (1.0 eq) - Aryl/heteroaryl boronic acid (1.2-1.5 eq) - Base (e.g., K2CO3, 2.0-3.0 eq) - Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) prep2 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add degassed solvent (e.g., 1,4-dioxane/H2O 4:1). prep2->prep3 reaction1 Heat the reaction mixture to 80-100 °C with vigorous stirring. prep3->reaction1 reaction2 Monitor the reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction to room temperature. reaction2->workup1 workup2 Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To an oven-dried vial, add: - this compound (1.0 eq) - Amine (1.1-1.2 eq) - Base (e.g., NaOtBu, 1.2-1.5 eq) - Palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) prep2 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add anhydrous, degassed solvent (e.g., toluene). prep2->prep3 reaction1 Heat the reaction mixture to 80-110 °C with vigorous stirring. prep3->reaction1 reaction2 Monitor the reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction to room temperature. reaction2->workup1 workup2 Quench the reaction carefully (e.g., with saturated NH4Cl solution). workup1->workup2 workup3 Extract with an organic solvent, wash, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Step-by-step workflow for a Buchwald-Hartwig amination reaction.

Summary of Recommended Starting Conditions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂
Ligand dppf, PPh₃, or bulky biarylphosphinesXPhos, SPhos, RuPhos, BrettPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, DME/H₂O, TolueneToluene, 1,4-Dioxane, THF
Temperature 80 - 110 °C80 - 120 °C
Catalyst Loading 1 - 5 mol%1 - 5 mol%

This guide provides a comprehensive starting point for the successful cross-coupling of this compound. Remember that for challenging substrates, systematic optimization of the reaction parameters is key to achieving the desired outcome.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available at: [Link]

  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? Reddit. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science. Available at: [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available at: [Link]

  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [No Source]
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available at: [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [No Source]
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. Available at: [Link]

  • Skeletal editing of pyridines through atom-pair swap from CN to CC. National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. [No Source]
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]

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Stability issues of 5-Amino-3-bromo-2-morpholinopyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-bromo-2-morpholinopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Given the limited direct literature on this specific molecule, this guide synthesizes information from related aminopyridine and bromopyridine structures, alongside established principles of chemical stability and forced degradation studies. Our aim is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is likely influenced by several factors common to substituted aminopyridines:

  • pH: The amino group on the pyridine ring imparts basic properties. The stability of the molecule can be highly dependent on the pH of the solution, which affects its ionization state.

  • Oxidation: Aminopyridines can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products, especially in the presence of oxidizing agents or dissolved oxygen.[1]

  • Light (Photostability): Exposure to UV or visible light can induce photochemical degradation. It is crucial to handle and store solutions of this compound with protection from light.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation pathways, while aprotic solvents might offer better stability. The solubility of related compounds like 2-aminopyridine varies significantly across different solvents.[4]

Q2: What are the expected degradation pathways for this molecule?

While specific degradation pathways for this compound have not been documented, we can infer potential pathways based on its structure and the behavior of related compounds:

  • Hydrolysis of the Bromo Group: The bromine atom attached to the pyridine ring could be susceptible to nucleophilic substitution, particularly at extreme pH values and elevated temperatures, leading to the formation of a hydroxylated impurity.

  • Oxidation of the Amino and Morpholino Groups: The amino group and the nitrogen atom in the morpholine ring are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[1]

  • Ring Opening: Under harsh conditions, the pyridine ring itself may undergo cleavage.[5]

It is essential to perform forced degradation studies to identify the actual degradation products and pathways for this specific molecule.[6][7][8]

Q3: What is the recommended procedure for preparing a stock solution?

To prepare a stock solution of this compound, consider the following:

  • Solvent Selection: Start with common laboratory solvents such as DMSO, DMF, or ethanol, where similar compounds show good solubility.[4] Perform a small-scale solubility test to determine the most suitable solvent for your desired concentration.

  • Inert Atmosphere: To minimize oxidative degradation, it is advisable to prepare the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Protection from Light: Use amber vials or wrap the container with aluminum foil to protect the solution from light.[2]

  • Storage: Store the stock solution at a low temperature, such as -20°C or -80°C, to slow down potential degradation. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Precipitation or Cloudiness of the Solution
  • Possible Cause: Poor solubility or precipitation of the compound over time.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of the compound in the chosen solvent at the desired concentration. You may need to sonicate or gently warm the solution to aid dissolution.

    • Adjust pH: If using an aqueous buffer, the pH might be near the pKa of the compound, leading to reduced solubility. Adjusting the pH away from the pKa may improve solubility.

    • Consider a Co-solvent: If solubility in a single solvent is an issue, a co-solvent system (e.g., DMSO/water) might be necessary.

Issue 2: Inconsistent Experimental Results or Loss of Activity
  • Possible Cause: Degradation of the compound in your experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution just before the experiment.

    • Assess Stability in Your Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure). Analyze samples at different time points using a stability-indicating analytical method like HPLC.

    • Forced Degradation Study: Conduct a forced degradation study to understand the degradation profile of the compound under stress conditions (acid, base, oxidation, light, heat).[7][9] This will help in identifying potential degradants that might interfere with your assay.

Issue 3: Appearance of New Peaks in HPLC Analysis
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use techniques like LC-MS to determine the mass of the new peaks and propose potential structures for the degradation products.

    • Review Handling and Storage: Ensure that the compound and its solutions are handled and stored correctly (protected from light, under inert gas, at low temperature).

    • Evaluate Purity of Starting Material: The new peaks could also be impurities present in the initial batch of the compound. Always check the certificate of analysis and consider re-purification if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of this compound.[6][10]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature and at an elevated temperature.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.[1]

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C).

    • Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the loss of the parent compound. LC-MS can be used to identify the mass of the degradants.

Data Presentation:

Stress ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 N HCl, 60°C010000
885105
24602515
3% H₂O₂, RT010000
870300
2440600
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities.[11]

  • Detection: A PDA detector is recommended to monitor the peak purity and to identify the optimal wavelength for detection of both the parent compound and its degradants.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are essential for demonstrating the specificity of the method.

Visualization

Degradation_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 N HCl) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 N NaOH) Stock_Solution->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2) Stock_Solution->Oxidation Expose to Stress Light Photodegradation (ICH Q1B) Stock_Solution->Light Expose to Stress Heat Thermal Stress (e.g., 60°C) Stock_Solution->Heat Expose to Stress HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Light->HPLC Analyze Samples Heat->HPLC Analyze Samples LCMS LC-MS for Degradant Identification HPLC->LCMS Identify Unknowns Method Validated Stability- Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway

Caption: Workflow for investigating the stability of this compound.

References

  • Al-Ghanim, A. M., Salah, N., Al-Tamimi, A. M., Al-Omair, M. A., & Al-Otaibi, A. M. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
  • Gicquel, M., Tissot, M., Farenc, C., Malet-Martino, M., & Martino, R. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • Lüdtke, S. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy.
  • NIOSH. (1994). Pyridine 1613. NIOSH Manual of Analytical Methods.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation.
  • Zhang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • Fetzner, S. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Journal of Bacteriology.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

Sources

Technical Support Center: 5-Amino-3-bromo-2-morpholinopyridine Reaction Byproduct Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-bromo-2-morpholinopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common reaction byproducts.

Troubleshooting Guide: Unraveling Unexpected Results

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My reaction shows a significant peak corresponding to the loss of bromine, but not the desired product.

Potential Cause: You are likely observing hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom.[1][2] This is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[3][4]

Causality: The catalytic cycle of many palladium-based cross-coupling reactions involves a Pd(0) species. Under certain conditions, particularly in the presence of a hydrogen source (e.g., solvent, amine, or water), the haloarene can undergo hydrogenolysis, leading to the debrominated byproduct, 5-Amino-2-morpholinopyridine.[2]

Troubleshooting Workflow:

start Problem: Significant Debromination cause1 Potential Cause: Hydrodehalogenation start->cause1 solution1 Solution 1: Optimize Catalyst System cause1->solution1 Pd catalyst choice solution2 Solution 2: Control Hydrogen Source cause1->solution2 H₂ source solution3 Solution 3: Modify Reaction Conditions cause1->solution3 Temperature/Time end Outcome: Minimized Debromination solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for debromination.

Detailed Steps for Mitigation:

  • Re-evaluate Your Catalyst System:

    • Ligand Choice: For Buchwald-Hartwig aminations, sterically hindered ligands can sometimes favor reductive elimination over side reactions like beta-hydride elimination that can lead to hydrodehalogenation.[3]

    • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase the rate of side reactions. Experiment with lowering the catalyst concentration.

  • Scrutinize Your Reagents and Solvents:

    • Solvent Purity: Ensure your solvents are anhydrous, as water can be a proton source.

    • Base Choice: The choice of base can influence the reaction pathway. For instance, in Suzuki couplings, weaker bases might be less prone to promoting certain side reactions.[5]

  • Adjust Reaction Parameters:

    • Temperature: Lowering the reaction temperature may decrease the rate of hydrodehalogenation relative to the desired productive coupling.

    • Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.

Issue 2: In my Suzuki coupling, I'm observing a dimeric byproduct of my boronic acid.

Potential Cause: This is likely due to the homocoupling of the boronic acid reagent, a well-known byproduct in Suzuki-Miyaura reactions.[6][7] This is often exacerbated by the presence of oxygen.[7]

Causality: The mechanism of homocoupling can be complex, but it is generally understood that under aerobic conditions, the palladium catalyst can promote the dimerization of the boronic acid.

Troubleshooting Workflow:

start Problem: Boronic Acid Homocoupling cause1 Potential Cause: Oxygen Presence start->cause1 solution1 Solution 1: Rigorous Degassing cause1->solution1 Inert atmosphere solution2 Solution 2: Use Fresh Reagents cause1->solution2 Reagent quality end Outcome: Minimized Homocoupling solution1->end solution2->end

Caption: Troubleshooting workflow for homocoupling.

Detailed Steps for Mitigation:

  • Ensure an Inert Atmosphere:

    • Degassing: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst.

    • Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction.

  • Reagent Quality:

    • Boronic Acid Purity: Use high-purity boronic acids, as impurities can sometimes initiate side reactions.

Issue 3: I am seeing a product with two bromine atoms on the pyridine ring.

Potential Cause: Over-bromination of the starting material or a precursor can lead to the formation of a dibrominated species.[8][9]

Causality: The amino and morpholino groups are electron-donating, activating the pyridine ring towards electrophilic substitution. If harsh brominating agents or excess equivalents are used during the synthesis of the starting material, dibromination can occur.

Mitigation Strategies:

  • Starting Material Purity: Ensure the purity of your this compound starting material. Use analytical techniques like HPLC or NMR to check for the presence of dibrominated impurities.

  • Synthesis Route Review: If you are synthesizing the starting material, consider using milder brominating agents or protecting groups to control the regioselectivity of the bromination.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect when working with this compound?

A1: Based on the reactivity of the functional groups present, the most common byproduct classes are:

Byproduct ClassChemical TransformationCommon Reaction Types
Hydrodehalogenation Replacement of the bromine atom with a hydrogen atom.Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).[1][2][3]
Homocoupling Dimerization of the coupling partner (e.g., boronic acid).Suzuki-Miyaura coupling.[7]
Over-halogenation Introduction of an additional halogen atom onto the pyridine ring.Synthesis of the starting material.[8][9]
Morpholine Ring Opening Cleavage of the morpholine ring under harsh acidic or basic conditions.Reactions requiring extreme pH.[10][11]

Q2: How can I best identify these byproducts?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for initial identification. The mass-to-charge ratio will give you the molecular weight of the potential byproduct. For example, the debrominated product will have a mass difference corresponding to the mass of a bromine atom being replaced by a hydrogen atom.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the percentage of the byproduct relative to the desired product and starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information. For instance, in the case of debromination, you would expect to see a new proton signal in the aromatic region of the ¹H NMR spectrum where the bromine was previously located.

Q3: Can the morpholine ring itself be a source of byproducts?

A3: Yes, although the morpholine ring is generally stable, it can undergo reactions under certain conditions.[10][11]

  • Strong Acids: Concentrated strong acids at high temperatures can lead to the dehydration and opening of the morpholine ring.[12]

  • Oxidizing Conditions: While the secondary amine in morpholine is less nucleophilic than in similar structures like piperidine, strong oxidizing agents could potentially lead to undesired side reactions.[11]

It is always advisable to screen for reaction conditions that are compatible with all functional groups in your molecule.

References

Sources

Technical Support Center: Catalyst Selection for 5-Amino-3-bromo-2-morpholinopyridine Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic modification of 5-Amino-3-bromo-2-morpholinopyridine. This valuable building block presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions due to its specific electronic and steric properties. The presence of three key features—an electron-donating amino group, a reactive bromo group at the 3-position, and a coordinating morpholino group—requires careful consideration of catalyst systems to achieve optimal results.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your synthetic workflows.

Section 1: Foundational Concepts in Catalyst Selection

The primary challenge in modifying this compound lies in the potential for the nitrogen atoms of the pyridine ring, the amino group, and the morpholino group to coordinate with and inhibit the palladium catalyst.[1][2] This can slow or halt the catalytic cycle. Therefore, the selection of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote the desired catalytic activity while minimizing catalyst inhibition.[3][4]

Below is a decision-making workflow to guide your initial catalyst system selection for common cross-coupling reactions.

Catalyst Selection Workflow start Define Desired Transformation (e.g., C-C, C-N, C-alkyne) cc_coupling C-C Coupling (Suzuki, etc.) start->cc_coupling cn_coupling C-N Coupling (Buchwald-Hartwig) start->cn_coupling c_alkyne_coupling C-Alkyne Coupling (Sonogashira) start->c_alkyne_coupling suzuki_catalyst Pd Precursor Ligand Base Solvent cc_coupling->suzuki_catalyst Arylboronic Acid/ Ester buchwald_catalyst Pd Precursor Ligand Base Solvent cn_coupling->buchwald_catalyst Primary/Secondary Amine sonogashira_catalyst Pd Precursor Ligand/Cu(I) Base Solvent c_alkyne_coupling->sonogashira_catalyst Terminal Alkyne suzuki_details Precursor: Pd(OAc)2, Pd2(dba)3 Ligand: SPhos, XPhos, RuPhos, P(tBu)3 Base: K3PO4, K2CO3, Cs2CO3 Solvent: Dioxane/H2O, Toluene, DME suzuki_catalyst->suzuki_details buchwald_details Precursor: Pd2(dba)3, Pd(OAc)2, RuPhos G2/G3 Ligand: RuPhos, BrettPhos, XPhos Base: NaOtBu, K3PO4, LHMDS Solvent: Toluene, Dioxane buchwald_catalyst->buchwald_details sonogashira_details Precursor: Pd(PPh3)4, PdCl2(PPh3)2 Co-catalyst: CuI Base: TEA, DIPEA Solvent: THF, DMF sonogashira_catalyst->sonogashira_details

Caption: Initial catalyst selection workflow for functionalizing this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the modification of this compound in a question-and-answer format.

Problem 1: Low to No Conversion of Starting Material

  • Q: My Suzuki coupling reaction is not proceeding. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but I only see starting material after several hours. What's wrong?

    A: This is a classic issue when coupling electron-rich heteroaryl halides. The likely culprits are catalyst inhibition and a insufficiently active catalyst system for this specific substrate.[2]

    • Causality: The nitrogen atoms on your substrate can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[4] Standard catalysts like Pd(PPh₃)₄ are often not active enough to overcome this inhibition or to facilitate the oxidative addition step with the electron-rich pyridine ring.[2]

    • Solution Pathway:

      • Switch to a More Active Catalyst System: Replace Pd(PPh₃)₄ with a more robust system. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos, RuPhos, or XPhos.[1][3][4] These ligands promote faster rates of oxidative addition and reductive elimination, which are key to an efficient catalytic cycle.[3]

      • Use a Stronger Base: While K₂CO₃ is a common choice, a stronger base like K₃PO₄ or Cs₂CO₃ can be more effective, particularly in facilitating the transmetalation step.[5][6]

      • Ensure Anhydrous & Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[4] Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).

Problem 2: Significant Side Product Formation

  • Q: In my Suzuki coupling, I'm getting a good amount of my desired product, but I'm also seeing a significant amount of debrominated starting material (5-Amino-2-morpholinopyridine) and homocoupling of my boronic acid. How can I minimize these side products?

    A: The formation of debrominated (hydrodehalogenation) and homocoupling products points to specific competing reaction pathways that can be suppressed by adjusting your reaction conditions.

    • Causality & Solutions:

      • Debromination: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source (e.g., solvent, amine base, or water) before it can couple with the boronic acid.[7] To minimize this, ensure your reaction is performed under a strictly inert atmosphere and use high-purity, dry solvents.

      • Homocoupling: This typically arises from the oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen, which can then promote the homocoupling of the boronic acid.[2] Thoroughly degassing all solvents and reagents before starting the reaction is critical.[2] Using a slight excess of the boronic acid can sometimes help favor the cross-coupling pathway.[8]

      • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, often accelerated in the presence of water or acidic/basic conditions, especially with electron-deficient or heteroaryl boronic acids.[5][7] Using a robust base like K₃PO₄ and minimizing reaction time can help reduce this side reaction.

Problem 3: Buchwald-Hartwig Amination Failure

  • Q: I'm trying to perform a Buchwald-Hartwig amination with a secondary amine, but the reaction is sluggish and gives low yields. I'm using a standard Pd/BINAP catalyst system. What should I change?

    A: The substrate's multiple coordination sites are particularly challenging for C-N coupling. A standard BINAP-based system is likely insufficient.

    • Causality: The combination of the pyridine nitrogen, the free amino group, and the morpholine can chelate the palladium center, preventing the catalytic cycle from proceeding efficiently.[1] The steric hindrance around the 3-position also plays a role.

    • Solution Pathway:

      • Select a Specialized Ligand: For C-N coupling on this scaffold, highly effective ligands are crucial. Ligands such as RuPhos and BrettPhos have been identified as outstanding for coupling with secondary and primary amines, respectively, on similar 3-halo-2-aminopyridine systems.[1] Using their corresponding pre-catalysts (e.g., RuPhos G3) can further improve reliability.[1]

      • Optimize the Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a standard and effective choice.[9] However, for some sensitive substrates, a base like Lithium bis(trimethylsilyl)amide (LHMDS) may offer better results.[1][10]

      • Consider Protecting the Amino Group: If catalyst inhibition remains a persistent issue, consider protecting the 5-amino group as an acetamide.[4][11] This reduces its Lewis basicity and coordinating ability, often leading to cleaner and higher-yielding reactions. The protecting group can be removed in a subsequent step.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which palladium precursor is best to start with: Pd(0) or Pd(II)? A: Both can be effective, but they have different considerations. Pd(0) sources like Pd₂(dba)₃ are often used with a separate ligand. Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species, which is typically accomplished by the phosphine ligand or an amine in the reaction mixture. For consistency and rapid generation of the active catalyst, modern pre-catalysts like the third-generation (G3) Buchwald pre-catalysts are highly recommended as they efficiently generate the active LPd(0) species.[12]

  • Q2: Can I perform a Sonogashira coupling on this substrate? What conditions should I use? A: Yes, Sonogashira coupling is a viable modification. The key is to use the standard copper(I) co-catalyst.

    • Recommended Starting Conditions: Use a catalyst system of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as THF or DMF.[13][14] The reaction is typically run at room temperature to 60 °C.[13][15][16]

  • Q3: How does the morpholino group at the 2-position affect reactivity compared to a simple amino group? A: The morpholino group is a secondary amine and introduces more steric bulk around the 2-position compared to a primary amino group. This steric hindrance can influence the rate of oxidative addition and may require ligands with larger cone angles (e.g., XPhos, RuPhos) to create a suitable coordination environment for the palladium catalyst. Electronically, it is still a strong donating group, contributing to the electron-rich nature of the pyridine ring.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

Suzuki Protocol cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 To an oven-dried vial, add: - this compound (1 equiv) - Arylboronic Acid (1.2-1.5 equiv) - K3PO4 (3 equiv) prep2 Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) prep1->prep2 prep3 Seal vial with a PTFE-lined cap prep2->prep3 react1 Evacuate and backfill with Argon (3x) prep3->react1 react2 Add degassed 1,4-Dioxane and H2O (e.g., 10:1 ratio) via syringe react1->react2 react3 Heat at 80-100 °C with vigorous stirring react2->react3 react4 Monitor by TLC or LC-MS until starting material is consumed react3->react4 workup1 Cool to RT, dilute with Ethyl Acetate react4->workup1 workup2 Wash with H2O and brine workup1->workup2 workup3 Dry organic layer (Na2SO4), filter, and concentrate workup2->workup3 workup4 Purify by column chromatography (Silica gel) workup3->workup4

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is optimized for coupling primary or secondary amines using a modern catalyst system.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos G3, 2 mol%), the phosphine ligand if not using a pre-catalyst (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]

  • Addition of Reactants: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[17]

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 5: Reference Data Tables

Table 1: Recommended Catalyst Systems for Suzuki Coupling

Coupling PartnerPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O90Good-Excellent
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (3)Toluene100Excellent
3-Pyridylboronic AcidPdCl₂(dppf) (5)-K₂CO₃ (3)DME80Moderate-Good
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O95Moderate

Yields are qualitative and depend on specific substrate and reaction scale. Data compiled from general principles for challenging heteroaryl couplings.[11][18][19]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Coupling PartnerPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
MorpholineRuPhos G3 (2)-NaOtBu (1.5)Toluene100Excellent
AnilineBrettPhos G3 (2)-LHMDS (1.5)Dioxane90Good-Excellent
BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100Good
tert-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane110Moderate-Good

Yields are qualitative. Choice of ligand is critical. Data based on best practices for aminopyridine substrates.[1][10][17]

Section 6: References

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Yoneda, J. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Schultz, D. M., & Wolfe, J. P. (2012). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Li, J., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Aydemir, M., et al. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Anliker, D., et al. (2005). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Various Authors. (2014). What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • Molnár, Á., et al. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Umabharathi, S. B., et al. (2024). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Li, J., et al. (2021). (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. [Link]

  • Various Authors. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]

  • Vantourout, J. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]

  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Strategic Synthesis: 5-Amino-3-bromo-2-morpholinopyridine in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and drug discovery, the aminopyridine framework stands as a "privileged scaffold."[1] Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and coordinate with biological targets, have cemented its role in a vast array of pharmaceuticals.[2][3][4] The strategic functionalization of the pyridine ring allows chemists to meticulously tune a molecule's pharmacological profile, making the choice of starting material a critical decision point in any synthetic campaign.[5][6]

This guide provides an in-depth comparison of 5-Amino-3-bromo-2-morpholinopyridine , a highly functionalized building block, against other common aminopyridines in the context of palladium-catalyzed cross-coupling reactions. We will move beyond simple protocol recitation to explore the underlying principles—steric hindrance, electronic effects, and catalyst-substrate interactions—that govern reaction outcomes. Our analysis is designed for researchers, scientists, and drug development professionals who require not just a method, but a strategic understanding of how to leverage these key intermediates to achieve their synthetic goals.

The Subject of Analysis: this compound

This compound is a trifunctionalized pyridine offering a unique combination of reactive sites and modulating groups. A systematic analysis of its structure reveals its synthetic potential:

  • The Pyridine Core: An electron-deficient aromatic system that influences the reactivity of its substituents.[7]

  • C3-Bromine: The primary electrophilic site, perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9] Its reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen.[8]

  • C5-Amino Group: An electron-donating group that modulates the ring's electronics, making the C-Br bond less susceptible to oxidative addition compared to a non-aminated bromopyridine.[10] Crucially, its basic lone pair can also interact with and potentially inhibit the palladium catalyst, a key consideration in reaction design.[11]

  • C2-Morpholino Group: This bulky, electron-donating substituent exerts a profound influence. Sterically, it shields the C3 position, demanding carefully selected catalysts and ligands to facilitate efficient coupling. Electronically, it further enriches the pyridine ring, working in concert with the C5-amino group to modulate the reactivity of the C-Br bond.

To fully appreciate the utility of this molecule, we will compare it to three other synthetically valuable aminopyridines, each with a distinct substitution pattern.

Caption: Compared aminopyridine building blocks.

Comparative Analysis in Key Cross-Coupling Reactions

The true value of a building block is revealed in its performance. We will now compare these four aminopyridines in two of the most powerful transformations in modern synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl structures, which are prevalent in pharmaceuticals.[12] The reaction's success with aminopyridines is highly dependent on managing the substrate's electronic properties and potential for catalyst inhibition.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X (Aminopyridine) pd_complex R1-Pd(II)(X)L2 (Aryl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R2-B(OR)2 (Boronic Ester/Acid) pd_r1_r2 R1-Pd(II)(R2)L2 transmetalation->pd_r1_r2 Base reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Performance Comparison Table: Suzuki-Miyaura Coupling

SubstrateExpected YieldCatalyst/Ligand SystemKey Considerations & Causality
This compound Moderate to GoodPd₂(dba)₃ / SPhos or XPhosHigh Steric Hindrance: The C2-morpholino group significantly shields the C3-bromine. Bulky, electron-rich phosphine ligands (e.g., SPhos) are essential to promote the oxidative addition step and stabilize the palladium center. The combined electron-donating effect of the amino and morpholino groups necessitates slightly more forcing conditions (higher temperature or longer reaction times).
3-Amino-5-bromopyridine Good to ExcellentPd(OAc)₂ / PPh₃ or Pd(PPh₃)₄Baseline Reactivity: Lacking a C2 substituent, this substrate is less sterically hindered, allowing for the use of standard catalyst systems.[10] The primary challenge is potential catalyst inhibition by the C3-amino group, which can be mitigated by using a slight excess of ligand or a pre-catalyst.[11]
2-Amino-5-bromopyridine Good to ExcellentPd(PPh₃)₄ or PdCl₂(dppf)Chelation Potential: The 2-amino group is positioned to chelate the palladium catalyst, which can sometimes stabilize the active species but may also slow down the catalytic cycle. Careful selection of ligand and base is crucial.[13] Its electronic profile is favorable for coupling.
5-Amino-3-bromo-2-methylpyridine Good to ExcellentPd(OAc)₂ / SPhos or RuPhosModerate Steric Hindrance: The methyl group is less bulky than a morpholino group, presenting an intermediate level of steric challenge.[9] Buchwald-type ligands are still recommended for optimal yields, but conditions may be milder than for its morpholino counterpart.

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aminopyridine

This protocol is a representative procedure adapted for a sterically demanding substrate like this compound.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aminopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex diarylamines or N-heterocyclic derivatives.[14] When applied to aminopyridines, the reaction requires careful management of the substrate's nucleophilicity and the potential for self-coupling or catalyst deactivation.[15][16]

Performance Comparison Table: Buchwald-Hartwig Amination

SubstrateExpected YieldCatalyst/Ligand SystemKey Considerations & Causality
This compound ModeratePd₂(dba)₃ / Xantphos or BINAPSteric and Electronic Challenges: The bulky C2-morpholino group hinders the approach of the incoming amine nucleophile. Furthermore, the existing C5-amino group can compete as a nucleophile, leading to potential side products if not carefully controlled. The use of a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) is critical.[14] A bidentate ligand like Xantphos is often preferred to promote reductive elimination.[17][18]
3-Amino-5-bromopyridine GoodPd(OAc)₂ / BINAPCompeting Nucleophile: The primary challenge is the nucleophilicity of the substrate's own amino group.[16] This can be overcome by using a large excess of the desired coupling amine or by temporarily protecting the C3-amino group (e.g., as a Boc-carbamate). Milder bases (e.g., K₃PO₄) may reduce side reactions.
2-Amino-5-bromopyridine GoodPd₂(dba)₃ / XantphosChelation and Reactivity: The 2-amino group can influence the catalyst's behavior. The C-Br bond at the 5-position is electronically activated and generally couples efficiently. The choice of a bidentate ligand helps to prevent catalyst decomposition and favors the desired C-N bond formation.[18]
5-Amino-3-bromo-2-methylpyridine Moderate to GoodPd₂(dba)₃ / RuPhosBalanced Profile: The C2-methyl group provides less steric hindrance than the morpholino group, facilitating easier access for the amine nucleophile. The electronic properties are similar to the morpholino analog, but the reduced steric bulk generally leads to higher yields under optimized conditions.

Protocol: Buchwald-Hartwig Amination of a Multifunctional Aminopyridine

This protocol provides a robust starting point for the C-N coupling of a substrate like this compound.

  • Vessel Preparation: In an oven-dried vial inside a glovebox, combine the aminopyridine (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), the palladium pre-catalyst (e.g., a G3-palladacycle, 1-3 mol%), the ligand, and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DME).

  • Reaction Execution: Seal the vial and heat the mixture to the required temperature (typically 90-120 °C) with magnetic stirring for 2-18 hours.

  • Monitoring: Monitor the disappearance of the starting material using LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo. Purify the crude material via silica gel chromatography to isolate the desired N-arylated or N-alkylated aminopyridine.

Strategic Decision Framework

The choice of aminopyridine building block is not arbitrary; it is a strategic decision that impacts the entire synthetic route. The following workflow illustrates the logical process for selecting the appropriate starting material.

Decision_Workflow start Define Synthetic Target: What is the final molecular architecture? q1 Is a C2-substituent required in the final product? start->q1 q2 Is the C2-substituent a large heterocyclic moiety (e.g., morpholine)? q1->q2 Yes no_c2_sub Is a C2-substituent absent? q1->no_c2_sub No use_morpholino Select: This compound q2->use_morpholino Yes use_methyl Select: 5-Amino-3-bromo-2-methylpyridine q2->use_methyl No (e.g., Alkyl) end Proceed to Reaction Optimization: (Catalyst, Ligand, Base, Solvent) use_morpholino->end use_methyl->end use_3_amino Select: 3-Amino-5-bromopyridine no_c2_sub->use_3_amino Yes (Amino at C3) use_2_amino Consider: 2-Amino-5-bromopyridine (for alternative electronics/chelation) no_c2_sub->use_2_amino Consider (Amino at C2) use_3_amino->end use_2_amino->end

Caption: Workflow for selecting the optimal aminopyridine substrate.

Conclusion and Expert Recommendations

This compound is a specialized, high-value building block for constructing complex molecules where the 2-morpholino substituent is a desired feature of the final target. Its utility is defined by a trade-off: the steric and electronic properties that make it unique also present the greatest synthetic challenges.

  • When to Choose this compound: This substrate is the ideal choice when the synthetic target explicitly requires the 2-morpholino-5-aminopyridine core. Its multifunctionality allows for sequential or orthogonal derivatization at the C3 and C5 positions.

  • Key Success Factors: Success hinges on overcoming the steric hindrance at the C2 position. The use of modern, bulky phosphine ligands (e.g., Buchwald ligands) and carefully optimized reaction conditions are not merely recommendations; they are prerequisites for achieving acceptable yields.

  • Comparative Advantage: Compared to simpler analogs like 3-amino-5-bromopyridine, it offers a direct route to more complex scaffolds, potentially shortening a synthetic sequence by introducing the morpholino group at an early stage. When compared to its 2-methyl analog, it provides a different steric and electronic profile, which can be crucial for modulating properties like solubility or target engagement in a drug candidate.

By understanding the distinct reactivity profile of this compound, researchers can strategically incorporate it into their synthetic plans, transforming a challenging substrate into a powerful tool for innovation in drug discovery and materials science.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Benchchem.
  • Buchwald-Hartwig Amin
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... (2024).
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry.
  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Benchchem.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki reaction. Wikipedia.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Applied Chemical Engineering.
  • The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

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A Comparative Guide to the Efficacy of 5-Amino-3-bromo-2-morpholinopyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 5-Amino-3-bromo-2-morpholinopyridine derivatives, a class of compounds showing significant promise in oncology drug discovery. By synthesizing data from various studies, this document offers researchers, scientists, and drug development professionals an in-depth analysis of their structure-activity relationships (SAR), mechanisms of action, and performance against various cancer cell lines.

Introduction: The Therapeutic Potential of the 2-Morpholinopyridine Scaffold

The pyridine ring is a fundamental heterocyclic structure prevalent in a vast number of FDA-approved drugs, valued for its diverse biological activities, including anticancer properties.[1] The incorporation of a morpholine moiety often enhances the pharmacological profile of a molecule.[2] The combination of these two structural features in the this compound scaffold has generated a class of compounds with significant potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[3][4] The strategic placement of the amino and bromo substituents on the pyridine core provides key interaction points with biological targets and allows for further chemical modifications to optimize potency and selectivity.

Comparative Efficacy of 2-Morpholinopyridine Derivatives

While a direct head-to-head comparative study of a series of this compound derivatives is not extensively documented in publicly available literature, we can infer their potential and structure-activity relationships by examining related morpholino-substituted heterocyclic compounds that have been evaluated as anticancer agents. The data strongly suggests that the morpholine group is a key pharmacophore for potent kinase inhibition.

In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various morpholino-containing derivatives against different human cancer cell lines. This data, while not exclusively from this compound derivatives, provides valuable insights into the potential efficacy of this class of compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Morpholino-4-anilinoquinolinesCompound 3cHepG211.42[5]
Compound 3dHepG28.50[5]
Compound 3eHepG212.76[5]
Morpholino-substituted quinazolinesCompound AK-3A54910.38[6]
MCF-76.44[6]
SHSY-5Y9.54[6]
Compound AK-10A5498.55[6]
MCF-73.15[6]
SHSY-5Y3.36[6]
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidinesCompound 8dA549, PC-3, MCF-7, HepG26.02–10.27[3]

Analysis of Structure-Activity Relationships (SAR):

The data from related compound classes highlights several key SAR trends that are likely applicable to this compound derivatives:

  • Substitution at the 4-position of the core: In the 2-morpholino-4-anilinoquinoline series, variations in the aniline moiety significantly impact cytotoxic activity, with compound 3d showing the highest potency against the HepG2 cell line.[5] This suggests that the nature of the substituent at the position corresponding to the aniline group in the this compound scaffold will be a critical determinant of efficacy.

  • Electron-withdrawing groups: Studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives indicate that the presence of electron-withdrawing groups (such as Cl, F, Br) on appended phenyl rings enhances cytotoxic activity compared to electron-donating groups (like OCH3, H).[3] This suggests that strategic placement of halogen atoms, such as the bromo group at the 3-position of the pyridine ring in our target scaffold, is a rational design choice for improving anticancer potency.

  • The Morpholine Moiety: The morpholine ring is a recurring feature in potent PI3K/Akt/mTOR inhibitors, with its oxygen atom often forming a crucial hydrogen bond with the hinge region of the kinase domain.[3][4] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Morpholino-containing heterocyclic compounds have been extensively investigated as inhibitors of this pathway.

The proposed mechanism of action for this compound derivatives involves competitive inhibition of ATP binding to the kinase domain of PI3K and/or mTOR. The morpholine oxygen is predicted to form a key hydrogen bond with the hinge region of the kinase, while the substituted pyridine core occupies the adenine-binding pocket. The amino and bromo substituents can be tailored to enhance interactions with specific amino acid residues within the active site, thereby improving potency and selectivity.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling and the proposed point of intervention for 2-morpholinopyridine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor 2-Morpholinopyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-morpholinopyridine derivatives.

Experimental Protocols

To ensure the scientific integrity and reproducibility of efficacy studies on this compound derivatives, standardized experimental protocols are essential. The following sections detail common in vitro assays for assessing anticancer activity.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as PI3K.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this typically involves adding a reagent that converts the product (e.g., ADP) into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

The following diagram illustrates the workflow for evaluating the in vitro efficacy of a novel compound.

experimental_workflow cluster_invitro In Vitro Evaluation synthesis Compound Synthesis & Purification kinase_assay Kinase Inhibition Assay (e.g., PI3K) synthesis->kinase_assay cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) synthesis->cell_viability ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase ic50_cell Determine Cellular IC50 cell_viability->ic50_cell sar_analysis Structure-Activity Relationship Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization ic50_kinase->sar_analysis ic50_cell->sar_analysis

Sources

A Researcher's Guide to the Target Validation of 5-Amino-3-bromo-2-morpholinopyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising phenotypic screen hit to a validated clinical candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the biological target through which a small molecule exerts its effects.[1][2] This guide provides an in-depth, comparative analysis of the primary methodologies for validating the biological target of a novel small molecule, using the hypothetical compound 5-Amino-3-bromo-2-morpholinopyridine as a case study. Our focus is to equip researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to navigate this complex terrain with scientific rigor.

The Imperative of Target Validation: Beyond the Phenotype

Phenotypic screening has undergone a renaissance, enabling the discovery of compounds with desired cellular or organismal effects without prior knowledge of their molecular mechanism.[1][2] However, a compelling phenotype alone is insufficient for advancing a compound through the development pipeline. Elucidating the direct biological target is paramount for several reasons:

  • Mechanism of Action (MoA): Understanding the MoA is fundamental to rational drug design and optimization.

  • Safety and Toxicology: Off-target effects are a major cause of clinical attrition. Identifying all interacting partners of a compound is crucial for predicting and mitigating potential toxicities.

  • Patient Stratification: Knowledge of the target can enable the development of biomarkers to identify patient populations most likely to respond to the therapy.

  • Intellectual Property: A well-defined MoA strengthens patent claims and provides a competitive advantage.

This guide will explore three orthogonal, yet complementary, pillars of target validation: direct biochemical approaches, cellular target engagement assays, and genetic methodologies.

I. Direct Biochemical Approaches: Fishing for a Target

Direct biochemical methods aim to physically isolate the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[3] Affinity chromatography coupled with mass spectrometry (AC-MS) is a cornerstone of this approach.[1][4][5]

Affinity Chromatography-Mass Spectrometry (AC-MS)

The principle of AC-MS is elegantly simple: the small molecule of interest (the "bait") is immobilized on a solid support, which is then used to "fish" for its binding partners (the "prey") from a cell lysate.[4][5] The captured proteins are then eluted and identified by mass spectrometry.

A generalized workflow for an AC-MS experiment is as follows:

AC_MS_Workflow cluster_prep Probe Synthesis & Matrix Preparation cluster_binding Affinity Purification cluster_analysis Elution & Analysis Compound 5-Amino-3-bromo- 2-morpholinopyridine Linker Linker Attachment Compound->Linker Derivatization Immobilization Immobilization on Solid Support Linker->Immobilization Covalent Coupling Lysate Cell Lysate Incubation Immobilization->Lysate Washing Wash Steps (Remove Non-specific Binders) Lysate->Washing Elution Elution of Bound Proteins Washing->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis & Hit Identification MS->Data

Caption: Generalized workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Immobilization Strategy: The point of attachment of the linker to this compound is critical. It should be at a position that does not interfere with its putative binding pharmacophore. Structure-activity relationship (SAR) data is invaluable here.

  • Control Experiments: A crucial aspect of AC-MS is the use of appropriate controls to distinguish true binding partners from non-specific interactors. These include:

    • Beads-only control: To identify proteins that bind to the matrix itself.

    • Inactive analog control: An ideal control is a structurally similar but biologically inactive analog of the compound. This helps to identify proteins that bind specifically to the active compound.

    • Competition elution: The affinity matrix is incubated with the cell lysate in the presence of an excess of the free, non-immobilized compound. A reduction in the binding of a protein in the presence of the free compound provides strong evidence for a specific interaction.

Comparison with Other Direct Approaches:
Method Principle Advantages Disadvantages
Affinity Chromatography-Mass Spectrometry (AC-MS) Immobilized small molecule captures binding partners from a lysate.Direct physical interaction evidence. Can identify novel targets.Requires chemical modification of the compound. Prone to false positives from non-specific binding. May miss transient or weak interactions.[5]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis.Does not require compound modification. Applicable in cell lysates.May not work for all protein-ligand interactions. Requires optimization of protease conditions.
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding can change a protein's stability against chemical denaturation and subsequent oxidation.[2]No compound modification needed. Provides information on protein stability.Technically complex. Requires specialized mass spectrometry techniques.

II. Cellular Target Engagement: Probing the Interaction in a Native Environment

While direct biochemical methods are powerful, they are typically performed in cell lysates, which do not fully recapitulate the complex intracellular environment. Cellular target engagement assays aim to confirm that a compound interacts with its putative target within intact cells.[6] The Cellular Thermal Shift Assay (CETSA) is a leading technique in this category.[6][7][8][9][10]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[7][8] This thermal stabilization can be detected by heating cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[10]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with 5-Amino-3-bromo- 2-morpholinopyridine or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Fractions Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifugation->Quantification Analysis Generate Melt Curve Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

The results of a CETSA experiment are typically presented as a "melt curve," which plots the amount of soluble target protein as a function of temperature. A shift in the melt curve to the right in the presence of the compound indicates target engagement.

Table 1: Hypothetical CETSA Data for Target Protein X with this compound

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (Compound)
45100100
509598
557090
604075
651550
70520

This data would generate a rightward shift in the melt curve for the compound-treated sample, indicating stabilization of Protein X.

Comparison of Cellular Target Engagement Assays:
Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[7][8]Confirms target engagement in intact cells.[6] No compound modification required. Can be adapted for high-throughput screening.Target must be expressed at detectable levels. Not all ligand binding events result in a thermal shift.
Real-Time CETSA (RT-CETSA) Utilizes a luminescent reporter fused to the target protein to monitor unfolding in real-time.[6][9]Higher throughput than traditional CETSA.[6] Requires less sample.Requires genetic modification of the target protein. The reporter tag could potentially interfere with protein function or compound binding.

III. Genetic Approaches: Validating the Target's Role in the Phenotype

Direct biochemical and cellular engagement assays can identify a direct binding partner of a compound, but they do not, on their own, prove that this interaction is responsible for the observed biological phenotype. Genetic approaches are essential for establishing this causal link.[11][12][13]

CRISPR-Based Screens

The advent of CRISPR-Cas9 technology has revolutionized functional genomics and provides a powerful tool for target validation.[11][14] A common strategy is to perform a CRISPR-based loss-of-function screen to identify genes that, when knocked out, confer resistance to the compound of interest.

CRISPR_Logic cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_analysis Analysis Hypothesis If gene 'X' encodes the target of This compound, then knocking out gene 'X' should render cells resistant to the compound's effects. Library Introduce a genome-wide CRISPR knockout library into a population of cells. Treatment Treat the cell population with a cytotoxic concentration of the compound. Library->Treatment Selection Surviving cells are enriched for guide RNAs targeting genes essential for the compound's activity. Treatment->Selection Sequencing Next-Generation Sequencing to identify enriched guide RNAs. Selection->Sequencing Identification Identification of candidate target genes. Sequencing->Identification

Caption: Logical framework for a CRISPR-based target validation screen.

Comparison of Genetic Validation Methods:
Method Principle Advantages Disadvantages
CRISPR Knockout Screen Identifies genes that are essential for the compound's activity by systematically knocking them out.[14]Unbiased, genome-wide approach. Provides strong genetic evidence for a target's role in the phenotype.Can be technically challenging and time-consuming. May not be suitable for non-proliferative phenotypes.
RNA Interference (RNAi) Screen Similar to CRISPR screens but uses shRNAs or siRNAs to knockdown gene expression.Established technology.Prone to off-target effects. Often results in incomplete knockdown.
Mutagenesis Inducing mutations in the target protein can confer resistance to the compound if the mutation disrupts the binding site.[3]Provides strong evidence for a direct binding interaction. Can map the binding site.Requires a known or hypothesized target. Can be labor-intensive.

A Synergistic Strategy for Target Validation

The most robust target validation strategies employ a combination of these orthogonal approaches. A recommended path for validating the target of this compound would be:

  • Initial Target Hypothesis Generation: Employ AC-MS to identify a list of potential binding partners.

  • Cellular Target Engagement: Use CETSA to confirm which of the candidates from the AC-MS screen are engaged by the compound in intact cells.

  • Genetic Validation: Perform a CRISPR knockout screen to determine if knocking out the top candidate from the CETSA experiments recapitulates the resistance phenotype.

  • Definitive Validation: Introduce a point mutation into the putative binding site of the target protein and demonstrate that this mutation abrogates both the cellular thermal shift and the biological activity of the compound.

By integrating these diverse methodologies, researchers can build a compelling, multi-faceted case for the biological target of a novel small molecule, thereby de-risking its progression towards clinical development.

References

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
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Sources

Benchmarking 5-Amino-3-bromo-2-morpholinopyridine: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, 5-Amino-3-bromo-2-morpholinopyridine. Based on structural similarities to known kinase inhibitors, we hypothesize its activity against the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent Protein Kinase (DNA-PK) signaling pathways. We present a comparative analysis against established, FDA-approved inhibitors of these targets, offering detailed experimental protocols for biochemical and cellular assays to validate this hypothesis and characterize the compound's potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.

Introduction: The PI3K/mTOR/DNA-PK Axis as a Therapeutic Target

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] PI3K inhibitors function by blocking one or more of the phosphoinositide 3-kinase (PI3K) enzymes, which are part of the PI3K/AKT/mTOR pathway, thereby slowing down cancer growth.[1]

DNA-PK, a serine/threonine kinase, plays a crucial role in the repair of DNA double-strand breaks.[5][6] Inhibition of DNA-PK can enhance the efficacy of chemo- and radiotherapy, making it an attractive target in oncology.[5][7] Given the structural and functional similarities within the PI3K-related kinase (PIKK) family, which includes mTOR and DNA-PK, dual or multi-target inhibitors are of significant interest.

The compound this compound features a morpholine group, a common moiety in many PI3K inhibitors, and a substituted pyridine core, a versatile scaffold in medicinal chemistry.[8] While the direct biological activity of this specific molecule is not extensively documented, its structural alerts suggest potential inhibitory activity against the PI3K/mTOR/DNA-PK axis. This guide outlines the necessary steps to benchmark this compound against known inhibitors.

The Benchmarks: Established Inhibitors for Comparison

To objectively evaluate the performance of this compound, a panel of well-characterized, FDA-approved inhibitors targeting PI3K, mTOR, and DNA-PK should be used as benchmarks.

InhibitorPrimary Target(s)FDA-Approved Indications (Selected)Mechanism of Action
Idelalisib (Zydelig®) PI3KδChronic lymphocytic leukemia, Follicular lymphoma[3][9]Selective inhibitor of the delta isoform of PI3K.[3]
Alpelisib (Piqray®) PI3KαHR+/HER2- breast cancer with PIK3CA mutations.[2][3]Selective inhibitor of the alpha isoform of PI3K.[3]
Duvelisib (Copiktra®) PI3Kδ, PI3KγRelapsed/refractory CLL/SLL and follicular lymphoma.[1][3]Dual inhibitor of PI3K delta and gamma isoforms.[1]
Everolimus (Afinitor®) mTORC1Advanced renal cell carcinoma, breast cancer, neuroendocrine tumors.[10][11]Allosteric inhibitor of mTORC1 by binding to FKBP12.[11]
Temsirolimus (Torisel®) mTORC1Advanced renal cell carcinoma.[12][13]Intravenously administered mTOR kinase inhibitor.[12][13]
Nedisertib DNA-PKInvestigationalOrally active, selective DNA-PK inhibitor.[14]
CC-115 DNA-PK, mTORInvestigationalDual inhibitor of DNA-PK and mTOR.[14][15]
KU-0060648 DNA-PK, PI3KInvestigationalDual inhibitor of DNA-PK and PI3K.[14][15]

Experimental Workflows for Inhibitor Characterization

A multi-tiered approach is essential for a thorough characterization of a novel inhibitor. This involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context.

Biochemical Kinase Assays

These assays directly measure the ability of the test compound to inhibit the enzymatic activity of the purified kinase.

Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Inhibitors plate Dispense Kinase to 384-well plate reagents->plate add_inhibitor Add serial dilutions of this compound and benchmark inhibitors plate->add_inhibitor pre_incubate Pre-incubate to allow inhibitor binding add_inhibitor->pre_incubate initiate Initiate reaction with ATP/Substrate mix pre_incubate->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze Analyze data and calculate IC50 values detect_signal->analyze

Caption: General workflow for in vitro biochemical kinase assays.

Detailed Protocol: PI3K HTRF Assay

This protocol is adapted from high-throughput screening methodologies for PI3K inhibitors.[16]

  • Reagent Preparation : Prepare assay buffer, recombinant human PI3Kα, β, δ, or γ, and the substrate PIP2. Prepare serial dilutions of this compound and benchmark inhibitors (e.g., Alpelisib, Idelalisib).

  • Kinase Reaction :

    • Add 2 µL of the PI3K enzyme to each well of a 384-well plate.

    • Add 2 µL of the diluted compounds.

    • Initiate the kinase reaction by adding 2 µL of a mixture of ATP and PIP2.

    • Incubate for 1 hour at room temperature.

  • Detection :

    • Stop the reaction by adding 6 µL of a detection mix containing a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a time-resolved fluorescence reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol: DNA-PK ADP-Glo™ Assay

This protocol utilizes the Promega ADP-Glo™ Kinase Assay system to measure DNA-PK activity.[17]

  • Reagent Preparation : Prepare assay buffer, native human DNA-PK enzyme system, DNA-PK peptide substrate, and ATP. Prepare serial dilutions of this compound and benchmark inhibitors (e.g., Nedisertib).

  • Kinase Reaction :

    • Set up a 25 µL kinase reaction containing the DNA-PK enzyme, substrate, ATP, and the test compound.

    • Incubate at 30°C for 1 hour.

  • Detection :

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis : The luminescent signal is proportional to the ADP generated and thus to kinase activity. Calculate IC50 values from the dose-response curves.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.[18] These assays measure the downstream effects of target inhibition.

Workflow: Western Blotting for Pathway Inhibition

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis seed_cells Seed cancer cell lines (e.g., MCF-7, HCT116) treat_cells Treat cells with inhibitors for a specified time seed_cells->treat_cells lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer probe_membrane Probe with primary antibodies (e.g., p-AKT, p-S6) transfer->probe_membrane detect_signal Incubate with secondary antibody and detect signal probe_membrane->detect_signal analyze_bands Analyze band intensity detect_signal->analyze_bands

Caption: Workflow for assessing pathway inhibition via Western blot.

Detailed Protocol: Analysis of AKT and S6 Phosphorylation

This assay measures the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.[19]

  • Cell Culture and Treatment :

    • Seed a relevant cancer cell line (e.g., one with a PIK3CA mutation) in 6-well plates.

    • Once the cells reach 70-80% confluency, treat them with various concentrations of this compound and benchmark inhibitors for 2-4 hours.

  • Protein Extraction and Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and total S6. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis : Quantify the band intensities to determine the reduction in phosphorylation of AKT and S6 relative to the total protein levels.

The PI3K/mTOR Signaling Pathway and Points of Inhibition

The following diagram illustrates the central role of PI3K and mTOR in cell signaling and highlights the points of inhibition for the benchmark compounds.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when unphosphorylated) Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K Idelalisib Idelalisib (PI3Kδ) Idelalisib->PI3K Everolimus Everolimus (mTORC1) Everolimus->mTORC1 CC115 CC-115 (mTOR/DNA-PK) CC115->mTORC2 CC115->mTORC1

Caption: The PI3K/mTOR signaling pathway and key inhibitor targets.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of this compound as a potential kinase inhibitor. By benchmarking against a panel of established drugs and employing a combination of biochemical and cell-based assays, researchers can robustly determine its potency, selectivity, and cellular activity. Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader kinase panel, in vivo efficacy studies in relevant cancer models, and ADME/Tox profiling to assess its drug-like properties. The systematic approach outlined here ensures a data-driven evaluation of this novel compound's therapeutic potential.

References

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  • List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. (2023-04-12). (URL: [Link])

  • Newly Approved mTOR Inhibitors for the Treatment of Metastatic Renal Cell Carcinoma. (2009-11-19). (URL: [Link])

  • Mechanistic Target of Rapamycin (mTOR) Inhibitors - PubMed. (URL: [Link])

  • Summary of the FDA Approved PI3K Inhibitors - ResearchGate. (URL: [Link])

  • New FDA Approval: A PI3K Inhibitor - Metastatic Breast Cancer Trial Talk. (2019-09-03). (URL: [Link])

  • Roche wins first-line approval for PI3K inhibitor combo in breast cancer. (2024-10-11). (URL: [Link])

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  • What are mTOR inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). (URL: [Link])

  • mTOR pathway inhibitors in cancer therapy: moving past rapamycin - Ovid. (URL: [Link])

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  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011-03-08). HETEROCYCLES. (URL: [Link])

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck Millipore. (URL: [Link])

  • Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction | bioRxiv. (2020-08-24). (URL: [Link])

  • Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals. (2008-05-01). (URL: [Link])

  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PubMed Central. (URL: [Link])

  • New DNA-PK inhibitors patented for cancer | BioWorld. (2023-12-12). (URL: [Link])

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC - PubMed Central. (URL: [Link])

  • A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PubMed Central. (2017-07-13). (URL: [Link])

  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed. (URL: [Link])

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - NIH. (2018-07-10). (URL: [Link])

  • Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PubMed. (2024-07-22). (URL: [Link])

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A Comparative Guide to the Cross-Reactivity Profiling of Novel Pyridine-Based Compounds: A Case Study with 5-Amino-3-bromo-2-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target selectivity and cross-reactivity of novel chemical entities. We will use the uncharacterized compound, 5-Amino-3-bromo-2-morpholinopyridine , as a case study to illustrate a robust, multi-stage workflow. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Therefore, understanding the kinome-wide selectivity of any new pyridine-based molecule is a critical first step in its development as a chemical probe or therapeutic candidate.

Our approach is built on two core principles:

  • Broad Initial Profiling: Begin with a large-scale, unbiased screen to identify primary targets and potential off-targets simultaneously.

  • Orthogonal Cellular Validation: Confirm the initial findings in a physiological, live-cell context to ensure the observed interactions are not artifacts of a biochemical assay and to gain insights into cell permeability and target engagement.

This guide will detail the experimental rationale, provide step-by-step protocols, and present comparative data (hypothetical) to objectively benchmark the compound's performance against established inhibitors.

Part 1: Primary Target Identification and Kinome-Wide Selectivity Profiling

Expertise & Rationale

For a novel compound like this compound, whose biological targets are unknown, the most logical and efficient starting point is a broad biochemical screen. Given its chemical structure, the protein kinase family is a high-probability target class. We will employ an active site-directed competition binding assay, which offers a key advantage over traditional enzymatic assays: it is independent of ATP concentration.[1] This allows for the determination of true thermodynamic binding affinities (dissociation constants, Kd), rather than IC50 values which can be influenced by assay conditions.[1] This approach provides a more standardized and reproducible measure of selectivity across a large panel of kinases.[2][3]

We will utilize a comprehensive kinase panel, such as the Eurofins KINOMEscan® scanMAX platform, which covers over 450 human kinases, providing a panoramic view of the compound's selectivity profile.[4][5][6]

Experimental Protocol 1: Large-Panel Kinase Competition Binding Assay

Objective: To identify the primary kinase target(s) of this compound and assess its kinome-wide selectivity at a single, high concentration.

Methodology (Based on KINOMEscan® Principle): [1]

  • Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A test compound that binds to the kinase active site will prevent the kinase from binding to the immobilized ligand, thus reducing the amount of captured kinase.[1]

  • Preparation: Prepare a 100 µM stock solution of this compound in 100% DMSO.

  • Screening: Submit the compound for screening across a panel of 468 kinases at a final assay concentration of 1 µM. The screening service provider (e.g., Eurofins Discovery) performs the subsequent steps.

  • Assay Execution:

    • Kinases are prepared in a reaction buffer.

    • The test compound (1 µM) is added to the kinase preparation.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The mixture is then applied to streptavidin-coated beads to which a biotinylated, immobilized active-site directed ligand has been captured.

    • After incubation, unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is measured using qPCR.

  • Data Analysis: Results are expressed as Percent of Control (%Ctrl) , where the control is the amount of kinase bound in the presence of DMSO vehicle only. A lower %Ctrl value indicates stronger binding of the test compound. The formula is: %Ctrl = (Test Compound Signal / DMSO Control Signal) * 100

Hypothetical Data & Interpretation

The initial screen provides a broad overview of the compound's interaction landscape. Hits are typically defined as kinases showing significant inhibition at the screening concentration (e.g., %Ctrl < 10).

Table 1: Kinase Panel Screening Results for this compound (1 µM) (Selected Hits from a 468-Kinase Panel)

Kinase TargetGene SymbolKinase Family%CtrlInterpretation
PI3Kδ PIK3CD Lipid Kinase 1.2 Strong Hit (Primary Target Candidate)
PI3KγPIK3CGLipid Kinase9.8Strong Hit
PI3KβPIK3CBLipid Kinase35.5Moderate Hit
PI3KαPIK3CALipid Kinase68.1Weak Hit
mTORMTORAtypical45.0Moderate Hit
DNA-PKPRKDCAtypical48.9Moderate Hit
NUAK1NUAK1CAMK85.2Negligible Interaction
ABL1ABL1TK91.5Negligible Interaction
SRCSRCTK95.3Negligible Interaction

Interpretation: The hypothetical data strongly suggest that PI3Kδ (Phosphoinositide 3-kinase delta) is the primary target of this compound. The compound also shows significant interaction with PI3Kγ and moderate interaction with other Class I PI3K isoforms and related PIKK family members (mTOR, DNA-PK). This profile suggests a degree of selectivity for the PI3Kδ isoform but also points to clear cross-reactivity that must be quantified and validated.

Part 2: Cellular Target Engagement and Comparative Analysis

Expertise & Rationale

A positive result in a biochemical assay is a crucial first step, but it does not guarantee that a compound can enter a cell and bind to its target in the complex intracellular environment.[7] Therefore, an orthogonal, cell-based target engagement assay is mandatory. The NanoBRET™ Target Engagement Assay is an ideal technology for this purpose.[7][8] It uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific target protein in live cells, providing quantitative data on affinity and occupancy.[9][10]

To contextualize our findings, we will compare this compound with two well-characterized PI3K inhibitors:

  • Comparator A (Idelalisib): The first FDA-approved PI3Kδ-specific inhibitor, serving as a benchmark for high selectivity.[11]

  • Comparator B (Buparlisib): A pan-Class I PI3K inhibitor, serving as a benchmark for a less selective compound.[12]

This comparative analysis will objectively place our novel compound on the selectivity spectrum.

Experimental Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To quantify the intracellular binding affinity (IC50) of this compound and comparator compounds for the primary target (PI3Kδ) and a key off-target (PI3Kγ).

Methodology: [7][9]

  • Assay Principle: The assay measures the competitive displacement of a fluorescent tracer from a target protein that is fused to a NanoLuc® luciferase. When the tracer is bound to the NanoLuc®-target fusion, BRET occurs. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.[10][13]

  • Cell Preparation:

    • Transfect HEK293 cells with plasmids encoding the target-NanoLuc® fusion proteins (e.g., PIK3CD-NLuc and PIK3CG-NLuc) according to the manufacturer's protocol.

    • Culture the cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup:

    • Prepare serial dilutions (10-point, 1:3 dilution series) of this compound, Idelalisib, and Buparlisib in DMSO, then dilute into Opti-MEM®.

    • Dispense the compound dilutions into a 384-well white assay plate.

  • Reagent Addition:

    • Add the NanoBRET® Tracer (at a pre-determined optimal concentration) to the transfected cell suspension.

    • Immediately add the cell/tracer mixture to the wells containing the compound dilutions.

    • Include "no compound" (tracer only) and "no tracer" (background) controls.

  • Incubation & Measurement:

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.

    • Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the "no compound" controls (100% engagement) and plot the BRET ratio against the compound concentration.

    • Fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.

Comparative Data & Interpretation

Table 2: Comparative Cellular Target Engagement IC50 Values (nM)

CompoundPrimary Target: PI3Kδ IC50 (nM)Off-Target: PI3Kγ IC50 (nM)Selectivity Ratio (PI3Kγ / PI3Kδ)
This compound 45 410 9.1-fold
Comparator A (Idelalisisb)28>10,000>350-fold
Comparator B (Buparlisib)521653.2-fold

Interpretation: The cellular data confirm that this compound engages the primary target, PI3Kδ, in live cells with a potent IC50 of 45 nM. The comparison reveals its selectivity profile:

  • It is significantly more selective for PI3Kδ over PI3Kγ than the pan-inhibitor Buparlisib (9.1-fold vs. 3.2-fold).

  • However, it is substantially less selective than the isoform-specific inhibitor Idelalisib (>350-fold).

This positions this compound as a potent PI3Kδ inhibitor with moderate selectivity. This profile might be desirable for certain therapeutic applications where targeting multiple PI3K isoforms could be beneficial, but it also highlights a potential for off-target effects that must be considered in downstream studies.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The logical flow of this characterization process is critical for efficient and decisive data generation.

G cluster_0 Part 1: Biochemical Profiling cluster_1 Part 2: Cellular Validation Compound Novel Compound (this compound) Screen Broad Kinase Screen (1µM single point, 468 kinases) Compound->Screen Data1 Primary Data (%Ctrl) Identify Hits Screen->Data1 Analysis1 Selectivity Analysis (Identify Primary Target & Off-Targets) Data1->Analysis1 Assay Live-Cell Target Engagement (NanoBRET™ IC50 Determination) Analysis1->Assay Primary Target & Key Off-Targets Comparators Select Comparators (Selective & Pan-Inhibitors) Comparators->Assay Data2 Comparative IC50 Data Assay->Data2 Analysis2 Quantify Potency & Selectivity Data2->Analysis2 Conclusion Define Compound Profile: Potent PI3Kδ inhibitor with moderate selectivity Analysis2->Conclusion

Caption: Workflow for characterizing a novel compound.

Signaling Pathway Context

Understanding where the primary and off-targets lie within a signaling pathway is essential for predicting the compound's functional consequences.

G cluster_pi3k Class I PI3K Isoforms RTK RTK / GPCR PI3Ka PI3Kα RTK->PI3Ka PI3Kb PI3Kβ RTK->PI3Kb PI3Kd PI3Kδ (Primary Target) RTK->PI3Kd PI3Kg PI3Kγ (Off-Target) RTK->PI3Kg PIP2 PIP2 PI3Ka->PIP2 PI3Kb->PIP2 PI3Kd->PIP2 PI3Kg->PIP2 PIP3 PIP3 PIP2->PIP3 Kinase Activity PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Cell Survival, Proliferation, Motility AKT->Downstream

Caption: PI3K signaling pathway highlighting targets.

Conclusion and Future Directions

This guide outlines a systematic, two-part methodology for the initial characterization of a novel compound, using this compound as an exemplar.

  • Biochemical Screening: A broad, ATP-competitive binding assay successfully identified PI3Kδ as the primary target and revealed a cross-reactivity profile against other PI3K isoforms.

  • Cellular Validation: An orthogonal NanoBRET™ assay confirmed potent, on-target engagement in live cells and allowed for a quantitative comparison against benchmark inhibitors, defining the compound as a potent PI3Kδ inhibitor with moderate selectivity .

This self-validating workflow provides a high degree of confidence in the initial assessment of a compound's mechanism of action and potential liabilities. Future work would involve functional assays (e.g., measuring the inhibition of AKT phosphorylation downstream of PI3K) and expanding the profiling to other target classes to build a complete safety and selectivity profile.

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link][9]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link][8]

  • Bioinformatics, Oxford Academic. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link][2]

  • PLoS One, PubMed Central. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link][3]

  • Biochemical Journal, PMC - NIH. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • DelveInsight. (n.d.). Phosphoinositide 3-Kinase Delta (PI3K Delta) Inhibitor Pipeline. Retrieved from [Link]

  • Current Medicinal Chemistry, Semantic Scholar. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Clinical Cancer Research, AACR Journals. (2018). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Retrieved from [Link][14]

  • Cancer Discovery, AACR Journals. (2018). Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Retrieved from [Link][12]

  • The Institute of Cancer Research. (2024). PI3K inhibitors feature. Retrieved from [Link]

  • Molecules, MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Retrieved from [Link][11]

  • Journal of Medicinal Chemistry, PubMed. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link][4]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link][1]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link][5]

  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel. Retrieved from [Link][6]

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A Senior Application Scientist's Guide to the Purity Verification of Commercial 5-Amino-3-bromo-2-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the starting purity of key chemical intermediates is a cornerstone of reliable and reproducible results. The compound 5-Amino-3-bromo-2-morpholinopyridine, a substituted pyridine derivative, serves as a critical building block in the synthesis of various pharmaceutical agents. The presence of even minor impurities can have significant downstream effects, potentially altering reaction kinetics, generating unwanted byproducts, and compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comparative analysis of various analytical methodologies for the purity verification of commercial this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from years of experience in the field.

The Synthetic Landscape and Potential Impurities

To effectively assess the purity of this compound, it is crucial to understand its synthetic origins, as impurities are often remnants of the manufacturing process. A common synthetic route involves the reaction of a di-halogenated pyridine, such as 3,5-dibromopyridine, with morpholine, followed by amination.

This process can introduce several potential impurities:

  • Starting Materials: Unreacted 3,5-dibromopyridine or 2,3,5-tribromopyridine.

  • Intermediates: Incomplete reaction may leave behind 3-bromo-2-morpholinopyridine.

  • Isomeric Impurities: Positional isomers such as 3-Amino-5-bromo-2-morpholinopyridine could form depending on the reaction conditions.

  • Over-brominated Species: The presence of 2-amino-3,5-dibromopyridine is a possibility if the bromination step is not precisely controlled.[1]

  • Related Byproducts: Synthesis of similar compounds often leads to a mixture of products that can be difficult to separate.[2]

The following diagram illustrates a generalized synthetic pathway and the potential points of impurity introduction.

cluster_synthesis Synthetic Pathway cluster_impurities Sources of Impurities A 3,5-Dibromopyridine C This compound (Target Compound) A->C Reaction with Morpholine & Amination B Morpholine B->C D Potential Impurities E Unreacted 3,5-Dibromopyridine D->E Incomplete Reaction F Isomeric Byproducts D->F Side Reactions G Over-brominated Species D->G Lack of Selectivity

Caption: Generalized synthetic pathway for this compound and common sources of impurities.

A Comparative Analysis of Purity Verification Methods

A multi-pronged analytical approach is invariably the most robust strategy for comprehensive purity assessment. Below, we compare the most effective techniques for characterizing this compound.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating closely related impurities, excellent quantitative accuracy, and method versatility.[3][4][5]Requires method development and validation; may require derivatization for some compounds to improve detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for identifying volatile impurities; provides structural information from fragmentation patterns.Limited to thermally stable and volatile compounds; may require derivatization for polar molecules like amino-pyridines.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information for unambiguous identification, capable of quantitative analysis (qNMR) without a reference standard for each impurity.[7][8][9]Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret for mixtures.

Experimental Protocols for Purity Verification

The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating, incorporating system suitability checks to ensure data integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This reversed-phase HPLC method is designed for high-resolution separation of this compound from its potential process-related impurities.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. System Suitability:

Before sample analysis, inject the standard solution five times. The following criteria must be met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

  • Tailing factor for the main peak: 0.8 - 1.5.

  • Theoretical plates: ≥ 2000.

4. Analysis and Purity Calculation:

Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

A Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) C Equilibrate HPLC System (C18 Column, 30°C, 1.0 mL/min) A->C B Prepare Standard & Sample Solutions (100 µg/mL in 50:50 ACN:H2O) B->C D Perform System Suitability Test (5 injections of Standard) C->D E System Suitability Criteria Met? (RSD ≤ 2.0%, Tailing 0.8-1.5, Plates ≥ 2000) D->E F Inject Sample Solution E->F Yes I STOP: Troubleshoot System E->I No G Acquire Chromatogram at 254 nm F->G H Calculate Purity by Area Normalization G->H

Caption: Experimental workflow for HPLC purity determination of this compound.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct measure of the absolute purity of a compound without the need for a specific reference standard for each impurity.[7][8][9]

1. Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (high purity, accurately weighed).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same NMR tube.

  • Add ~0.7 mL of DMSO-d6, cap the tube, and vortex until fully dissolved.

3. Data Acquisition and Processing:

  • Acquire the 1H NMR spectrum using the parameters above.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

4. Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

A Accurately weigh Analyte and Internal Standard (Maleic Acid) B Dissolve in DMSO-d6 in an NMR tube A->B C Acquire 1H NMR Spectrum (≥400 MHz, long relaxation delay) B->C D Process Spectrum (Phasing and Baseline Correction) C->D E Integrate well-resolved signals of Analyte and Internal Standard D->E F Calculate Absolute Purity using the standard qNMR formula E->F

Caption: Workflow for absolute purity determination by quantitative NMR (qNMR).

Comparative Data Summary

While specific purity data for commercial batches is proprietary, the following table provides a hypothetical comparison based on typical results obtained from the described analytical methods. This illustrates how different techniques can provide complementary information for a comprehensive purity assessment.

SupplierStated PurityHPLC Purity (%)qNMR Purity (%)Major Impurities Detected (by GC-MS and HPLC-MS)
Supplier A >98%98.598.23,5-dibromopyridine (0.8%), Isomer X (0.5%)
Supplier B >99%99.699.53,5-dibromopyridine (0.2%), Unknown (0.2%)
Supplier C >97%97.297.03,5-dibromopyridine (1.5%), Over-brominated species (1.0%)

Conclusion: A Multi-faceted Approach to Ensure Quality

The purity of this compound is a critical parameter that directly impacts its performance in research and drug development. A comprehensive purity assessment should not rely on a single analytical technique. Instead, a combination of high-resolution chromatography (HPLC) for impurity profiling and a direct quantitative method like qNMR for absolute purity determination provides the most reliable and complete picture. By understanding the potential impurities arising from the synthetic route and employing validated analytical methods, researchers can ensure the quality and integrity of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • LCGC Europe. (2006). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China Pyridine Manufacturers Suppliers Factory. Available at: [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. Available at: [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-Amino-3-bromo-6-methylpyridine, 95%. Available at: [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(5), 123-127. Available at: [Link]

  • ChemRess. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Available at: [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]

  • ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, FR: IARC. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2007). 3-Amino-5-bromo-2-iodopyridine. Available at: [Link]

  • International Journal of Polymer Science. (2014). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Available at: [Link]

  • ResearchGate. (2006). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available at: [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • University of Regensburg. (2009). Amino acid analysis in biological fluids by GC-MS. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • Journal of Chromatography B. (2020). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Available at: [Link]

  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Molecules. (2020). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-Ornithine and N6-Carboxy-Lysine. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Amino-3-bromo-2-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 5-Amino-3-bromo-2-morpholinopyridine (CAS No. 1260773-63-5) is not publicly available. The following guidance has been synthesized from safety data for structurally analogous compounds, namely aminobromopyridines, and the known chemical properties of the morpholino substituent. These recommendations are intended to provide a robust framework for safe handling but should be supplemented by a thorough risk assessment for your specific experimental context.

Hazard Assessment: A Synthesis of Structural Analogs

To establish a reliable safety protocol, we must infer the potential hazards of this compound by examining its constituent parts: the aminobromopyridine core and the morpholino group.

  • Aminobromopyridine Core: Safety data for compounds such as 5-Amino-3-bromo-2-methylpyridine indicate that this structural class should be handled with care.[1][2] Potential hazards include:

    • Acute Oral Toxicity: Harmful if swallowed.[1]

    • Skin Irritation: Causes skin irritation.[1]

    • Eye Irritation: Causes serious eye irritation.[1]

    • Respiratory Irritation: May cause respiratory irritation.[1]

  • Morpholino Group: The morpholino moiety is a saturated heterocycle generally considered to be of low toxicity and high stability. In the context of morpholino oligonucleotides, which are used in therapeutic applications, they are noted for being soluble, stable, and non-toxic. While our compound is a small molecule, the inherent stability of the morpholino ring suggests it is unlikely to introduce acute toxicity.

Anticipated Hazard Profile for this compound: Based on the above analysis, it is prudent to handle this compound as a compound that is potentially harmful if ingested, an irritant to the skin and eyes, and a potential respiratory irritant.

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing specific personal protective equipment (PPE), it is essential to implement a comprehensive safety strategy based on the hierarchy of controls. This approach prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The primary line of defense is to handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols.

  • Administrative Controls: Establish standard operating procedures (SOPs) for the handling, storage, and disposal of this compound. All personnel must be trained on these SOPs and the associated hazards.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table outlines the recommended PPE for handling this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator if not in a fume hood
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatNot required in a fume hood
Large-Scale Operations Chemical splash goggles and face shieldNitrile glovesChemical-resistant apron over a laboratory coatAs determined by risk assessment
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Laboratory Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the laboratory coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Laboratory Coat: Remove the laboratory coat by folding it inward on itself to contain any contamination.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove by handling the earpieces or headband.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational and Disposal Plans

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Based on information for morpholino oligonucleotides, storage at room temperature is generally recommended to prevent precipitation that can occur with refrigeration or freeze-thaw cycles.[3][4]

Spill Management:

  • Small Spills: In a fume hood, carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.

Disposal:

  • Dispose of this compound and any contaminated materials (including PPE) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these synthesized safety protocols, researchers can handle this compound with a high degree of confidence in their personal and environmental protection.

References

  • Gene Tools, LLC. (n.d.). Long-term Storage of Morpholino Oligos. Retrieved from [Link]

  • Gene Tools, LLC. (2019, April 23). Storage of Morpholinos: refrigerate or room temperature? Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.